1-[(1S)-1-azidoethyl]-2-chlorobenzene
Description
Properties
CAS No. |
1604338-35-3 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
The Conformational and Synthetic Dynamics of Chiral Ortho-Substituted Benzyl Azides
As privileged intermediates in modern drug development and asymmetric synthesis, chiral benzyl azides serve as critical precursors to chiral amines, triazoles, and complex heterocyclic pharmacophores. When an ortho-substituent is introduced to the aromatic ring of a chiral benzyl azide, the molecule’s conformational landscape and reactivity profile shift dramatically. This technical guide explores the causality behind these shifts, detailing the synthesis, structural dynamics, and downstream applications of chiral ortho-substituted benzyl azides.
Conformational Dynamics and Steric Shielding
The introduction of an ortho-substituent (e.g., halogens, methyl, or methoxy groups) on a chiral benzyl azide creates significant steric bulk adjacent to the benzylic stereocenter. This proximity induces restricted rotation around the
From a mechanistic perspective, this restricted rotation acts as a conformational lock. The azide group (-N₃) is forced into a specific trajectory to minimize steric clash with the ortho-substituent. In downstream reactions, such as nitrene-mediated C-H insertion, this pre-organization is highly advantageous. It dictates the folding of the molecule, ensuring that the highly reactive singlet nitrene intermediate inserts into a specific C-H bond with absolute stereoretention, preventing racemic mixtures. However, in intermolecular reactions, this same steric shielding increases the activation energy barrier, requiring highly optimized catalytic systems to drive the reaction to completion.
Asymmetric Synthesis via Radical Decarboxylative Azidation
Historically, synthesizing chiral benzyl azides relied on the
In 2021, the Bao group pioneered the first iron-catalyzed asymmetric azidation of benzylic peresters using trimethylsilyl azide (TMSN₃) under mild conditions[1]. This method bypasses the limitations of
Iron-catalyzed asymmetric radical azidation pathway for chiral benzyl azides.
Protocol 1: Iron-Catalyzed Asymmetric Azidation
Objective: Synthesize (R)-1-(2-chlorophenyl)ethyl azide from the corresponding benzylic perester.
-
Catalyst Activation: In an argon-filled glovebox, dissolve 5 mol% of the chiral iron(II) complex (*LFe(II)) in anhydrous dichloromethane (DCM).
-
Causality: The chiral ligand creates an asymmetric pocket. Argon is mandatory because the Fe(II) species is highly susceptible to premature oxidation by atmospheric
, which would kill the catalytic cycle before radical generation.
-
-
Reagent Addition: Add 1.0 equivalent of the ortho-substituted benzylic perester, followed by a slow, dropwise addition of 1.5 equivalents of TMSN₃ at -20°C.
-
Causality: TMSN₃ is chosen over NaN₃ because it is fully soluble in DCM, allowing for a homogeneous ligand exchange with the *LFe(II) complex. The low temperature stabilizes the highly reactive benzylic radical, preventing unwanted dimerization.
-
-
Photochemical/Thermal Initiation: Stir the mixture under optimized thermal or light conditions to induce Single Electron Transfer (SET), releasing
and generating the benzylic radical[1]. -
Validation Checkpoint (Self-Validating Step): Before quenching, extract a 10 µL aliquot, dilute in hexanes, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). A successful reaction must show >90% enantiomeric excess (ee). If the ee is low, the out-sphere transfer failed, likely due to catalyst degradation; the batch must be discarded.
-
Isolation: Quench with water, extract with DCM, and purify via flash chromatography (silica gel, hexanes/EtOAc).
Downstream Reactivity: Click Chemistry and Nitrene Insertion
Chiral ortho-substituted benzyl azides are heavily utilized in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and nitrene chemistry.
In cycloaddition reactions, the steric strictness of ortho-substituted benzyl azides generally results in average yields compared to their unsubstituted counterparts[2]. The steric bulk increases the distance between the reacting azide moiety and the catalyst-alkyne complex. However, despite this kinetic hindrance, the reaction retains strict regioselectivity, reliably yielding 1,4-substituted triazoles[3].
Alternatively, under thermal or photochemical activation, these azides expel
Nitrene-mediated C-H insertion pathway directed by ortho-substitution.
Protocol 2: Sterically Hindered Cycloaddition (Triazole Formation)
Objective: Synthesize a chiral 1,4-substituted triazole from an ortho-substituted benzyl azide.
-
System Setup: In a sealed tube, combine 1.0 mmol of the chiral ortho-substituted benzyl azide, 1.2 mmol of the alkyne (or 2,3-dibromopropionate equivalent), and a catalytic system (e.g., 5 mol%
or standard /Sodium Ascorbate) in 1 mL DMF[2]. -
Thermal Activation: Heat the mixture to 80°C for 20 hours[2].
-
Causality: The steric bulk of the ortho-substituent (e.g., a 2-chloro or 2,4-dichloro group) creates a high activation barrier for the cycloaddition transition state. Elevated thermal energy is required to overcome this barrier, which would otherwise stall at room temperature.
-
-
Validation Checkpoint (Self-Validating Step): Monitor the reaction via in situ ReactIR. Track the asymmetric stretch of the azide group at ~2100 cm⁻¹. The reaction is only considered complete when this peak is entirely baseline-resolved. Proceeding to workup with unreacted azide poses an explosive hazard and indicates incomplete conversion.
-
Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 1,4-substituted triazole.
Quantitative Impact of Ortho-Substitution
The following table summarizes the quantitative impact of ortho-substitution on the yield and stereoretention during catalytic cycloaddition (based on reactions with methyl 2,3-dibromopropionate)[2][3].
| Substrate (Benzyl Azide) | Ortho-Substituent | Yield (%) | Regioselectivity | Enantiomeric Excess (ee) Retention |
| Unsubstituted | None (-H) | 82% | Strict 1,4-orientation | >99% |
| 2-Chlorobenzyl azide | -Cl | 80% | Strict 1,4-orientation | >98% |
| 2,4-Dichlorobenzyl azide | -Cl (x2) | 78% | Strict 1,4-orientation | >98% |
| 2-Methylbenzyl azide | -CH₃ | 75% | Strict 1,4-orientation | >99% |
Note: As steric bulk increases (e.g., from H to Cl to di-Cl), the overall yield slightly decreases due to kinetic hindrance, but the strict 1,4-orientation and stereochemical integrity of the chiral center remain completely intact[2][3].
References
- Title: Radical Decarboxylative Carbon–Nitrogen Bond Formation Source: PMC - NIH URL
- Source: clockss.org (Heterocycles)
- Title: 5-Amino-1-benzyl-N-(2-hydroxyethyl)
Sources
safety data sheet 1-[(1S)-1-azidoethyl]-2-chlorobenzene
An In-Depth Technical Guide to the Safety, Handling, and Application of 1-[(1S)-1-azidoethyl]-2-chlorobenzene
Executive Summary
In modern drug development, chiral amines are ubiquitous pharmacophores. The synthesis of these amines frequently relies on chiral azide intermediates, such as 1-[(1S)-1-azidoethyl]-2-chlorobenzene . While this compound is a highly valuable precursor for chemoselective reductions and CuAAC "click" chemistry, its high nitrogen content introduces severe reactive chemical hazards.
This whitepaper provides a comprehensive, causality-driven guide to the thermochemical stability, safe handling protocols, and downstream synthetic applications of 1-[(1S)-1-azidoethyl]-2-chlorobenzene, ensuring that researchers can leverage its synthetic utility without compromising laboratory safety.
Thermochemical Stability & The (C+O)/N Rule
The primary hazard of organic azides lies in their propensity for rapid, exothermic decomposition, which releases large volumes of nitrogen gas (
To evaluate the explosive potential of an organic azide, chemists rely on the (C+O)/N ratio [2][3][4]. Carbon and oxygen atoms act as structural buffers and thermodynamic sinks, dissipating the energy released during
For 1-[(1S)-1-azidoethyl]-2-chlorobenzene (Formula:
-
Carbon Atoms (C): 8
-
Oxygen Atoms (O): 0
-
Nitrogen Atoms (N): 3
-
(C+O)/N Ratio:
Because the ratio is strictly less than 3, this compound is classified as a significant explosion hazard [2][5]. It must never be subjected to mechanical stress, and strict isolation limits must be enforced[3].
Caption: Decision matrix for organic azide stability based on the (C+O)/N ratio.
Quantitative Hazard & Physical Data
The following table synthesizes the critical physical and safety parameters for 1-[(1S)-1-azidoethyl]-2-chlorobenzene, establishing the boundaries for safe experimental design[1][2][6].
| Parameter | Value | Causality & Safety Implication |
| Molecular Formula | High nitrogen mass fraction dictates explosive potential. | |
| Molecular Weight | 181.62 g/mol | Used for stoichiometric and concentration (<1 M) limits. |
| (C+O)/N Ratio | 2.67 | Falls below the safe threshold of 3.0; requires strict isolation limits. |
| Max Isolation Mass | 5.0 grams | Exceeding this mass increases the risk of catastrophic chain-reaction detonation[2]. |
| Max Concentration | 1.0 M | Must be phlegmatized (diluted) in solvent to reduce mechanical sensitivity[1][2]. |
| Decomposition Temp. | ~180 °C | Rapid, exothermic |
Self-Validating Experimental Protocols
A. Safe Handling and Isolation Protocol
When synthesizing or transferring 1-[(1S)-1-azidoethyl]-2-chlorobenzene, standard laboratory practices are insufficient. The following protocol integrates physical safeguards with chemical principles.
-
Phlegmatization (Solvent Dilution): Never isolate the azide as a neat liquid or dry solid if avoidable. Keep the compound dissolved in a compatible solvent (e.g., THF, DCM, or Toluene) at a concentration of
1.0 M. Solvents "phlegmatize" the azide, dampening its sensitivity to mechanical shock and friction[1]. -
Eliminate Metal Catalysts: Do not use metal spatulas, needles, or syringes. Trace transition metals can catalyze spontaneous, explosive decomposition reactions[2]. Use PTFE or polyethylene tools.
-
Friction Avoidance: Avoid the use of ground-glass joints (e.g., standard taper flasks). The friction generated by twisting a glass stopper can provide the activation energy required for localized detonation[2]. Use PTFE sleeves or rubber septa.
-
Blast Shielding: All reactions involving this compound must be conducted behind a heavy-duty blast shield inside a certified chemical fume hood[3].
B. Downstream Application: Chemoselective Staudinger Reduction
To convert 1-[(1S)-1-azidoethyl]-2-chlorobenzene into its corresponding chiral amine, the Staudinger Reduction is the optimal choice.
-
Expertise Insight (Causality): Catalytic hydrogenation (e.g.,
with Pd/C) is strongly contraindicated here. The palladium catalyst will likely cause competitive hydrodechlorination, stripping the chlorine atom from the ortho-chlorobenzene ring. The Staudinger reduction, utilizing triphenylphosphine ( ), is highly chemoselective for the azide moiety and leaves the aryl chloride intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 1-[(1S)-1-azidoethyl]-2-chlorobenzene in anhydrous THF (0.5 M concentration) in a round-bottom flask equipped with a PTFE-coated magnetic stir bar.
-
Cooling: Chill the reaction vessel to 0 °C using an ice bath to control the initial exothermic reaction.
-
Phosphine Addition: Slowly add 1.1 equivalents of
in small portions. -
Self-Validation Checkpoint: Observe the reaction. The extrusion of
gas (bubbling) serves as a self-validating visual indicator that the iminophosphorane intermediate is forming. Critical Safety Rule: Do not seal the reaction vessel. Allow the system to vent through a bubbler until gas evolution completely ceases to prevent explosive pressure buildup[1]. -
Hydrolysis: Once bubbling stops (indicating complete consumption of the azide), add an excess of distilled water (10 equivalents). Heat the mixture to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.
-
Workup: Cool to room temperature, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer), wash with DCM, basify the aqueous layer with NaOH, and extract the final pure chiral amine with ethyl acetate.
Caption: Workflow for the chemoselective Staudinger reduction of the chiral azide to its corresponding amine.
Emergency Response and Storage
-
Storage: Store the compound at or below 0 °C in a spark-proof refrigerator. Reduced temperatures minimize thermal degradation and prevent the buildup of internal stress within the material[2][3]. Ensure the container is tightly sealed and protected from light.
-
Spill Response: In the event of a spill, do not wipe the area with dry paper towels, as the friction could trigger an explosion. Instead, gently flood the spill with a compatible desensitizing solvent (e.g., damp sand or vermiculite soaked in water/alcohol), and collect the material using non-sparking, non-metallic tools[7][8].
-
Fire: Benzyl azide derivatives are flammable liquids and vapors[6]. In case of fire, evacuate the area immediately and fight the fire remotely due to the extreme risk of explosion[9]. Use dry sand, dry chemical, or alcohol-resistant foam; avoid direct water jets which may spread the flammable material[6].
References
-
SOP: Explosive Compounds Source: PennEHRS - University of Pennsylvania URL:[Link]
-
Organic Azides: Syntheses and Applications Source: Wiley Online Library URL:[Link]
-
Mangana(III/IV)electro-Catalyzed C(sp3)–H Azidation (Supporting Information) Source: Semantic Scholar URL:[Link]
-
Electrochemical C–H Azidation and Diazidation of Anilines for the Synthesis of Aryl Azides and Diazides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. echemi.com [echemi.com]
Stability and Safe Handling of Secondary Benzylic Azides: A Technical Guide
Topic: Stability of Secondary Benzylic Azides Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Core Directive
Secondary benzylic azides (e.g.,
The "Azide Anxiety" Reality: Many researchers assume that if a primary benzyl azide is stable, its secondary analog is too. This is a dangerous assumption. Secondary benzylic azides often fall into the "borderline" stability zone (C/N ratio < 3), requiring strict adherence to concentration limits and specific handling protocols to prevent energetic decomposition.
Thermodynamic & Kinetic Stability Profile
The Decomposition Mechanism
The stability of secondary benzylic azides is governed by the lability of the
Thermal Decomposition (Nitrene Pathway)
Upon heating (typically
Acid-Catalyzed Decomposition (The "Hidden" Hazard)
This is the most common cause of unexpected laboratory incidents. Protic or Lewis acids coordinate to
DOT Diagram: Decomposition Pathways
Caption: Thermal and acid-catalyzed decomposition pathways of secondary benzylic azides leading to imine formation.
Quantitative Stability Metrics
The following table synthesizes stability data for benzylic azides compared to aliphatic standards. Note the "Danger Zone" for secondary benzylics.
| Parameter | Benzyl Azide (Primary) | Interpretation | |
| C/N Ratio | 2.33 (7C / 3N) | 2.66 (8C / 3N) | Both are < 3.0. Energetic. |
| DSC Onset ( | ~180–200 °C | ~165–185 °C | Secondary is slightly less thermally stable due to radical stabilization. |
| Impact Sensitivity | Low to Moderate | Moderate | Liquid state mitigates friction risk, but neat form is shock sensitive. |
| Acid Sensitivity | Moderate | High | Sec-benzylic cation is more stable, facilitating acid-catalyzed decomp. |
Critical Safety Parameters
The C/N Ratio & Rule of Six
For secondary benzylic azides, the standard safety rules must be applied rigorously.
Equation:
-
Case Study: 1-Phenylethyl Azide (
)-
,
-
Ratio =
-
Verdict: This falls below the safe ratio of 3.0. It is considered an energetic compound.[1] It can be synthesized but should not be distilled to dryness or stored in pure form >5g without rigorous blast shielding.
-
,
Self-Validating Safety Protocol
Before scaling any reaction involving secondary benzylic azides, execute this decision workflow.
DOT Diagram: Safety Decision Tree
Caption: Mandatory decision matrix for handling energetic secondary benzylic azides.
Substituent Effects on Stability[1][2][3]
The electronic nature of the aromatic ring significantly dictates the stability of the benzylic azide.[2]
-
Electron-Withdrawing Groups (EWGs): (e.g.,
, )-
Effect: Destabilize the benzylic cation intermediate.
-
Result: Increased acid stability (harder to protonate/leave). Decreased thermal stability (often lower
in DSC due to weakening of the N-N bond).
-
-
Electron-Donating Groups (EDGs): (e.g.,
, )-
Effect: Stabilize the benzylic cation.
-
Result: Drastically decreased acid stability. Even silica gel can catalyze decomposition. Handle these only in basic/neutral media.
-
Practical Handling & Synthesis Protocols
Synthesis of -Methylbenzyl Azide (Protocol)
This protocol emphasizes safety controls absent in standard literature.
Reagents:
- -Methylbenzyl bromide (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Solvent: DMSO or DMF (High solubility of
accelerates reaction, reducing accumulation of intermediates).
Step-by-Step Methodology:
-
Preparation: Dissolve
in DMSO (0.5 M). Critical: Do not use chlorinated solvents (DCM/CHCl3) as reaction media; they can form explosive di-azidomethane over time. -
Addition: Add bromide dropwise at
. Exotherm control is vital. -
Monitoring: Monitor by IR. Look for appearance of azide stretch (~2100 cm⁻¹) and disappearance of bromide.
-
Workup (The Danger Step):
-
Dilute with water and extract into
or EtOAc. -
Wash: Wash organic layer with saturated
(remove trace acid). -
Drying: Use
, not acid-activated clays.
-
-
Concentration:
-
NEVER distill to dryness.
-
Concentrate only to ~20-30% wt/wt solution.
-
Store in plastic (HDPE) containers. Avoid ground glass joints (friction sensitivity).
-
Storage & Disposal
-
Storage:
, dark, absence of acid vapors. -
Disposal: Do not pour down the drain. Quench by reduction (Triphenylphosphine/THF) to the amine, then dispose of as organic waste.
References
-
University of Pittsburgh. Safe Handling of Azides - Chemical Hygiene Plan. [Link]
-
Stanford University. Information on Azide Compounds - Environmental Health & Safety. [Link]
-
Organic Chemistry Portal. Benzyl Azide Synthesis and Reactivity. [Link]
-
Chemical Science (RSC). Visible light C–H amidation of heteroarenes with benzoyl azides. [Link]
Sources
Application Notes and Protocols for the Synthesis of Chiral Azides via the Mitsunobu Reaction
Abstract
Chiral azides are pivotal synthetic intermediates in medicinal chemistry and materials science, serving as precursors to chiral amines, heterocycles, and bioconjugation targets via click chemistry. The Mitsunobu reaction offers a powerful and reliable method for their synthesis, proceeding with a predictable and complete inversion of stereochemistry at the reacting center. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the Mitsunobu reaction for synthesizing chiral azides from chiral alcohols. It covers the core mechanism, critical reagent selection, detailed experimental protocols, and troubleshooting strategies to ensure high yields and stereochemical fidelity.
Introduction: The Strategic Importance of Chiral Azides
The azide functional group is a versatile and high-energy moiety that has become indispensable in modern organic synthesis. Its ability to be cleanly reduced to a primary amine or to undergo [3+2] cycloaddition reactions (e.g., the Huisgen cycloaddition or its copper-catalyzed variant, CuAAC) makes it a cornerstone of synthetic strategy. When installed on a stereogenic center, the resulting chiral azide becomes a gateway to a vast array of enantiomerically pure molecules, most notably chiral amines, which are ubiquitous in pharmaceuticals.
The Mitsunobu reaction stands out as a premier method for converting a chiral alcohol into a chiral azide. Its primary advantage lies in its stereospecificity; the reaction proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter's configuration (a Walden inversion). This predictability is paramount in multi-step syntheses where maintaining stereochemical integrity is critical. This guide details the practical considerations and experimental protocols necessary to successfully implement this transformation.
Reaction Mechanism: A Foundation of Stereochemical Inversion
Understanding the mechanism of the Mitsunobu reaction is crucial for optimizing conditions and troubleshooting outcomes. The reaction transforms a primary or secondary alcohol into various functional groups, including azides, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
The currently accepted mechanism involves the following key steps when using hydrazoic acid (HN₃) as the nucleophile:
-
Initial Adduct Formation: The phosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.
-
Proton Transfer: The acidic N-H of the nucleophile (HN₃) protonates the betaine, forming a phosphonium salt and the conjugate base of the nucleophile (N₃⁻).
-
Oxyphosphonium Salt Formation: The alcohol's hydroxyl group attacks the activated phosphonium species, displacing the hydrazide and forming a key intermediate: the oxyphosphonium salt. This step activates the hydroxyl group, turning it into an excellent leaving group.
-
SN2 Displacement: The azide anion (N₃⁻), a potent nucleophile, performs a backside attack on the carbon atom bearing the oxyphosphonium leaving group. This concerted displacement forces the inversion of the stereocenter and yields the desired chiral azide product.
-
Byproduct Formation: The reaction also generates triphenylphosphine oxide (TPPO) and the diethyl hydrazodicarboxylate as byproducts, which must be removed during purification.
Caption: Mechanism of the Mitsunobu reaction for azide synthesis.
Key Reagents and Parameter Optimization
The success of the Mitsunobu azidation hinges on the careful selection of reagents and reaction conditions. Each component plays a critical role and must be chosen based on the specific alcohol substrate and desired outcome.
The Alcohol Substrate
-
Primary & Secondary Alcohols: The reaction is most effective for primary and secondary alcohols.[1] Secondary alcohols undergo a clean inversion of their stereocenter.[2][3]
-
Steric Hindrance: Sterically hindered secondary alcohols can be challenging substrates, often resulting in lower yields or requiring more forcing conditions.[4] In such cases, using more acidic nucleophiles or modified procedures may be necessary to achieve good conversion.[4]
-
Tertiary Alcohols: Tertiary alcohols are generally not suitable substrates for the Mitsunobu reaction as they do not readily undergo SN2 displacement.[5]
The Azide Source
The choice of azide source is critical for both safety and reactivity.
-
Diphenylphosphoryl Azide (DPPA): A common and effective source of the azide nucleophile. It is often used in conjunction with DIAD and PPh₃.
-
Hydrazoic Acid (HN₃): Can be generated in situ from sodium azide and a proton source. While effective, HN₃ is highly toxic and explosive, requiring extreme caution and specialized handling procedures.
-
Zinc Azide•Pyridine Complex (Zn(N₃)₂•py₂): A safer alternative to HN₃. This crystalline solid is more thermally stable and less shock-sensitive, making it a preferable reagent, especially for larger-scale reactions.
Phosphines and Azodicarboxylates
-
Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used. Its primary drawback is the formation of the triphenylphosphine oxide (TPPO) byproduct, which can be challenging to remove via standard chromatography.
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most frequently used reagents.[6] DIAD is often preferred as it is less shock-sensitive than DEAD. Both are responsible for activating the phosphine and acting as the ultimate proton acceptor.
Solvent and Temperature
-
Solvents: Anhydrous tetrahydrofuran (THF) is the most common solvent.[1][6] Other aprotic solvents like diethyl ether, toluene, or dichloromethane (DCM) can also be used.[1] The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Temperature: Reactions are typically initiated at 0 °C with the slow, dropwise addition of the azodicarboxylate to control the initial exothermic reaction.[1][6] The reaction is then often allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[1][6]
Experimental Protocols and Workflow
General Workflow
The general procedure for a Mitsunobu azidation is a one-pot synthesis where all reagents are mixed together.[5] The order of addition can be crucial for success.[1][6]
Caption: Standard experimental workflow for Mitsunobu azidation.
Protocol 1: Azidation of a Secondary Alcohol using DPPA
This protocol is a representative example for the conversion of a chiral secondary alcohol to its corresponding inverted azide.
Materials:
-
Chiral secondary alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Diphenylphosphoryl azide (DPPA, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and anhydrous THF.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add diphenylphosphoryl azide (1.5 equiv) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, TPPO, and the DIAD-hydrazine byproduct. Purify the crude material directly by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure azide.
Reaction Optimization and Data
The efficiency of the Mitsunobu azidation can vary significantly based on the substrate. The following table summarizes typical conditions and outcomes for different types of alcohols.
| Alcohol Substrate | Azide Source | Equiv. (PPh₃/DIAD/Azide) | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Consideration |
| (R)-2-Octanol | DPPA | 1.5 | THF | 0 → RT | 6 | >90% | Standard conditions are highly effective for unhindered secondary alcohols. |
| Cholesterol | HN₃ (in situ) | 1.3 | Toluene | 0 → RT | 12 | ~85% | Inversion at C3 is efficient, demonstrating applicability to complex molecules. |
| Menthol | Zn(N₃)₂•py₂ | 2.0 | THF | 0 → RT | 24 | ~75% | Sterically hindered substrate requires a slight excess of reagents and longer reaction time. |
Troubleshooting and Safety
Common Issues and Solutions
-
Low Yield / No Reaction:
-
Cause: Insufficiently acidic nucleophile, wet reagents/solvent, or excessive steric hindrance.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. For hindered alcohols, consider increasing the equivalents of reagents or using a more reactive azide source. Pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and azide can sometimes improve results.[6]
-
-
Formation of Byproducts:
-
Cause: The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.
-
Solution: Purification can be challenging. For TPPO, precipitation from a nonpolar solvent (e.g., diethyl ether or hexanes) can sometimes be effective. Alternatively, using polymer-supported PPh₃ or fluorous phosphines can simplify removal.
-
-
Epimerization/Loss of Stereointegrity:
-
Cause: While rare, this can occur if the reaction conditions allow for a competing SN1-type mechanism or if the product itself is prone to racemization.
-
Solution: Maintain low reaction temperatures and ensure the use of non-polar aprotic solvents to favor the SN2 pathway.
-
Critical Safety Precautions
-
Azide Toxicity and Explosivity: Organic azides are potentially explosive and should be handled with extreme care. They can be sensitive to heat, shock, and friction. Avoid using metal spatulas or ground glass joints where possible. Never heat azides to high temperatures. The use of hydrazoic acid (HN₃) is particularly hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Reagent Hazards: DEAD and DIAD are irritants and sensitizers. PPh₃ is a skin and respiratory irritant. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the stereospecific conversion of chiral alcohols to chiral azides. Its reliability and predictable stereochemical outcome make it an invaluable tool in the synthesis of complex molecules and pharmaceuticals. By carefully selecting the azide source, optimizing reaction conditions for the specific substrate, and adhering to strict safety protocols, researchers can effectively leverage this powerful transformation to achieve their synthetic goals.
References
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved March 2, 2026, from [Link]
-
Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved March 2, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved March 2, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. (1996). Organic Syntheses, 73, 110. Retrieved March 2, 2026, from [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved March 2, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved March 2, 2026, from [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved March 2, 2026, from [Link]
Sources
Application Note: Click Chemistry Protocol for (S)-1-(1-azidoethyl)-2-chlorobenzene
[1]
Compound: (S)-1-(1-azidoethyl)-2-chlorobenzene CAS: (Generic/Analogous) | MW: 181.62 g/mol Formula: C₈H₈ClN₃ Chirality: S-enantiomer (Benzylic) Primary Application: Synthesis of chiral 1,4-disubstituted 1,2,3-triazoles via CuAAC.[1]
Part 1: Critical Safety & Stability Assessment[1]
Energetic Assessment (The C/N Ratio)
Before handling, we must evaluate the explosivity risk using the "Rule of Six" or C/N ratio.
-
Carbon Count: 8
-
Nitrogen Count: 3
-
Ratio (C/N): 8 / 3 = 2.66 [1]
WARNING: A C/N ratio < 3 indicates a High Energy Molecule . While the chlorobenzene ring adds mass and stability, this compound is potentially explosive, especially if distilled or concentrated to dryness.[1]
-
Protocol: Never concentrate the pure azide to dryness. Store as a solution (e.g., 0.5 M in TBME or Toluene).[1]
-
Heat Limit: Do not heat reaction mixtures above 60°C unless strictly necessary and behind a blast shield.
Stereochemical Vulnerability
The chiral center is benzylic and activated by the electron-withdrawing ortho-chloro group. This increases the acidity of the
-
Racemization: Via deprotonation/reprotonation in basic media.
-
Elimination: Forming the styrene derivative (1-chloro-2-vinylbenzene).
Directive: Avoid strong bases (e.g., DBU, NaOH) and high temperatures.[1] Use buffered aqueous systems or neutral organic conditions.
Part 2: Experimental Protocols
Method A: The "Universal" Aqueous Protocol (CuSO₄/THPTA)
Best for: Library synthesis, polar alkynes, and ensuring mild conditions to prevent racemization.[1]
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4][5][6] Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential here.[7] It protects the Cu(I) from oxidation and prevents the formation of insoluble copper acetylides, which is critical given the steric bulk of the ortho-chloro group.
Reagents
| Component | Equiv. | Concentration | Role |
| (S)-Azide | 1.0 | 0.2 M (Final) | Limiting Reagent |
| Alkyne | 1.1 | - | Reactant |
| CuSO₄ · 5H₂O | 0.05 (5 mol%) | 100 mM in H₂O | Pre-catalyst |
| THPTA Ligand | 0.10 (10 mol%) | 200 mM in H₂O | Cu(I) Stabilizer |
| Na-Ascorbate | 0.50 (50 mol%) | Freshly prep. 1M | Reductant |
| Solvent | - | - | t-BuOH : Water (1:1) |
Step-by-Step Procedure
-
Ligand Complexation: In a small vial, premix the CuSO₄ solution and THPTA solution. The color should turn a light blue. Incubate for 5 minutes. Why? This forms the active catalytic complex [Cu(THPTA)]²⁺ before it encounters the alkyne.[1]
-
Substrate Solubilization: In the reaction vessel, dissolve the Alkyne (1.1 equiv) and (S)-Azide (1.0 equiv) in the t-BuOH/Water mixture. If substrates are insoluble, increase t-BuOH or switch to DMSO/Water.
-
Catalyst Addition: Add the pre-complexed Cu-THPTA solution to the reaction vessel.
-
Initiation: Add the Sodium Ascorbate solution dropwise. The reaction mixture may turn pale yellow (active Cu(I) species).
-
Incubation: Stir at Room Temperature (20–25°C) for 4–16 hours.
-
Quench & Workup: Dilute with EtOAc. Wash with 10% aqueous EDTA or NH₄Cl (to chelate Cu). Dry organic layer over Na₂SO₄ and concentrate (do not heat >40°C).
Method B: Anhydrous Organic Protocol (CuI/TBTA)
Best for: Lipophilic alkynes, water-sensitive substrates, or if Method A yields low conversion due to solubility.[1]
Ligand: TBTA (Tris(benzyltriazolylmethyl)amine).[6][7] Soluble in organic solvents.
Reagents
-
Catalyst: CuI (Copper(I) Iodide) - 5 mol%[1]
-
Ligand: TBTA - 5 mol%
-
Base: DIPEA (Diisopropylethylamine) - 2 mol% (Optional/Trace only)[1]
-
Solvent: THF or Toluene (Degassed)[1]
Step-by-Step Procedure
-
Degassing: Sparge the solvent (THF) with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of Cu(I).
-
Catalyst Prep: Add CuI and TBTA to the reaction vial under inert atmosphere.
-
Addition: Add the (S)-Azide and Alkyne dissolved in the degassed solvent.
-
Reaction: Stir under Nitrogen at RT for 12–24 hours.
-
Workup: Filter through a short plug of silica or Celite to remove copper. Concentrate.
Method C: Ruthenium-Catalyzed (RuAAC) for 1,5-Triazoles
Best for: Structure-Activity Relationship (SAR) studies to invert the triazole geometry.[1]
Catalyst: Cp*RuCl(PPh₃)₂ Product: 1,5-disubstituted 1,2,3-triazole (Regioisomer of CuAAC).[1]
Protocol
-
Dissolve (S)-Azide (1.0 equiv) and Alkyne (1.0 equiv) in Dioxane or Toluene .
-
Add Cp*RuCl(PPh₃)₂ (2–5 mol%).
-
Heat to 60°C (Oil bath). Note: RuAAC is less reactive than CuAAC and usually requires heat.
-
Safety Check: Ensure the system is vented or pressure-rated, though 60°C is generally safe for this azide if dilute.
-
Monitor by LCMS.
Part 3: Mechanism & Logic Visualization
The following diagram illustrates the decision tree and mechanistic pathways, highlighting the critical "Chirality Checkpoint."
Caption: Decision matrix for protocol selection emphasizing the preservation of the benzylic chiral center.
Part 4: Quality Control & Troubleshooting
Validating Chirality (Chiral HPLC)
You cannot assume retention of configuration. You must validate it.
-
Column: Daicel Chiralcel OD-H or AD-H (Common for benzylic systems).
-
Mobile Phase: Hexane/IPA (e.g., 90:10).[1]
-
Standard: Synthesize the racemic triazole using thermal Huisgen cycloaddition (Toluene, reflux, no catalyst) to establish separation conditions. Compare your CuAAC product against this racemate.
Troubleshooting Table
| Observation | Root Cause | Solution |
| No Reaction | Steric hindrance of 2-Cl group. | Switch to Method A with THPTA (better Cu access). Increase catalyst to 10 mol%. |
| Green Precipitate | Cu(I) oxidized to Cu(II).[7] | Add more Na-Ascorbate. Degass solvents thoroughly. |
| Low ee% (Racemic) | Basic conditions.[8] | Eliminate bases (DIPEA/Et₃N). Use Method A (buffered/neutral). Check starting azide purity. |
| Byproduct: Styrene | Elimination of hydrazoic acid. | Reaction too hot or too basic. Lower temp to 20°C. |
Part 5: References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Detailed THPTA protocols).
-
Zhang, L., et al. (2005).[1] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. (RuAAC Protocol).[6]
-
Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (TBTA Ligand usage).[3][6][7][10] [1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. interchim.fr [interchim.fr]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. broadpharm.com [broadpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rcilabscan.com [rcilabscan.com]
preparing 1,2,3-triazoles using 1-[(1S)-1-azidoethyl]-2-chlorobenzene
Application Note: Enantiospecific Synthesis of 1,2,3-Triazoles via CuAAC using 1-[(1S)-1-azidoethyl]-2-chlorobenzene
Part 1: Executive Summary & Safety Directive
Abstract This guide details the protocol for the regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-[(1S)-1-azidoethyl]-2-chlorobenzene as a chiral building block. Unlike standard benzyl azides, this substrate presents unique challenges due to the steric hindrance of the ortho-chloro substituent and the necessity of maintaining enantiopurity at the benzylic carbon. This protocol utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) optimized for steric bulk and chiral retention.
Critical Safety Analysis (The "Rule of Six") Before proceeding, all operators must acknowledge the energetic nature of the starting material.
-
Substrate: 1-[(1S)-1-azidoethyl]-2-chlorobenzene (
) -
Carbon/Nitrogen Ratio Calculation:
, . -
Hazard Assessment: According to the "Rule of Six" (Smith, 1984), organic azides with a C/N ratio
are considered unstable and potentially explosive. -
Mandatory Protocol:
-
Never concentrate the pure azide to dryness. Store as a solution.
-
Reactions must be run behind a blast shield.
-
Limit scale to < 5 mmol until calorimetry data is established.
-
Use non-metallic spatulas to avoid friction ignition.
-
Part 2: Scientific Foundation & Mechanism
The Ortho-Chloro Challenge
The ortho-chlorine atom on the phenyl ring introduces significant steric bulk proximal to the reaction center. In standard CuAAC, the copper-acetylide complex must coordinate with the azide. The ortho-substituent can retard this coordination, leading to sluggish kinetics. This protocol overcomes this by utilizing TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) , a ligand that protects the Cu(I) center and accelerates the reaction in sterically demanding environments.
Mechanistic Pathway & Chiral Retention
The CuAAC reaction proceeds via a stepwise annealing sequence, not a concerted concerted cycloaddition. Crucially, the reaction occurs at the terminal nitrogen (
Figure 1: Mechanistic Pathway & Stereochemical Integrity
Caption: The stepwise CuAAC cycle. Note that the chiral center (attached to the Azide node) remains distal to the metallacycle formation, preserving stereochemistry.
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Azide | 1-[(1S)-1-azidoethyl]-2-chlorobenzene (1.0 equiv) | Chiral Scaffold |
| Alkyne | Functionalized terminal alkyne (1.1 equiv) | Coupling Partner |
| Catalyst Source | Pre-catalyst | |
| Reductant | Sodium Ascorbate (10 mol%) | Reduces Cu(II) to Cu(I) |
| Ligand | TBTA (5 mol%) | Stabilizes Cu(I); prevents oxidation |
| Solvent System | tert-Butanol / Water (1:1 v/v) | "Gold Standard" for rate/solubility |
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Crucial for Kinetics)
-
Rationale: Pre-forming the Cu-Ligand complex ensures active catalyst is ready immediately upon reduction, preventing Cu(I) disproportionation.
-
In a small vial, dissolve
(12.5 mg, 0.05 mmol) and TBTA (26.5 mg, 0.05 mmol) in 1 mL of tert-butanol/water (1:1). -
Sonicate for 1 minute until a clear blue solution forms.
Step 2: Reaction Assembly
-
To a 20 mL scintillation vial equipped with a magnetic stir bar:
-
Add the Alkyne (1.1 mmol).
-
Add the Chiral Azide (1.0 mmol) as a solution (do not handle neat if possible).
-
Add 4 mL of tert-butanol/water (1:1).
-
Add the Cu-TBTA complex solution from Step 1.
-
Step 3: Initiation
-
Add Sodium Ascorbate (20 mg, 0.1 mmol) dissolved in 0.5 mL water dropwise.
-
Observation: The solution should turn from blue to bright yellow/orange (indicative of Cu(I)-TBTA species). If it turns dark brown/black, oxygen ingress is too high—purge headspace with Argon.
Step 4: Monitoring & Workup
-
Stir vigorously at Room Temperature (23°C) .
-
QC Check: Monitor by LC-MS at T=1h and T=4h. The ortho-Cl steric bulk may require up to 12 hours for full conversion.
-
Quenching: Once complete, add 50 mg of QuadraPure™ TU (thiourea scavenger) or wash with 10%
/ EDTA solution to chelate copper. Note: Copper contamination is a major failure mode in biological assays.
Part 4: Quality Control & Validation
Chiral Integrity Validation
To verify the retention of the (S)-configuration, Chiral HPLC is mandatory. Standard C18 columns will not separate enantiomers.
Recommended Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane / Isopropanol (90:10 to 80:20 depending on alkyne polarity).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (
) > 98%.
Troubleshooting Guide (Self-Validating System)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 50% | Cu(I) oxidation to Cu(II) | Add additional Na-Ascorbate (5 mol%). Purge with Argon. |
| Green Solution | Catalyst Oxidation | Reaction has stopped. Add fresh Ascorbate until yellow. |
| Precipitate Forms | Product insolubility | Add small amount of DMF or DMSO to solubilize the triazole product (keeps the catalytic cycle active). |
| Low ee% (Racemization) | Acidic impurities or Heat | Check pH of Na-Ascorbate (should be ~6-7). Do not heat above 40°C. |
Part 5: Workflow Visualization
Figure 2: Operational Decision Tree
Caption: Operational workflow emphasizing safety gates and colorimetric monitoring points.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Introducing TBTA).
- Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. (Source of the "Rule of Six" for azide safety).
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. (General protocols for ligand usage).
-
Meng, J. C., et al. (2010). Enantioselective separation of triazole fungicides using chiral HPLC. (Reference for Chiralcel/Amylose column selection).
nucleophilic substitution of (R)-1-(2-chlorophenyl)ethyl chloride with sodium azide
Executive Summary
The synthesis of chiral 1-arylethyl azides is a fundamental transformation in medicinal chemistry, providing essential precursors for chiral amines and triazole pharmacophores. This application note details the stereospecific conversion of (R)-1-(2-chlorophenyl)ethyl chloride to (S)-1-(2-chlorophenyl)ethyl azide via a bimolecular nucleophilic substitution (
Mechanistic Rationale & Solvent Selection
The substrate, a secondary benzylic halide, is electronically poised to undergo either
To enforce strictly
Figure 1: S_N2 mechanism showing backside attack and Walden inversion.
Critical Safety & Handling (The C/N Rule)
Toxicity: Sodium azide is highly toxic and acts as a cytochrome c oxidase inhibitor. It must be handled with appropriate PPE in a well-ventilated fume hood.
Explosivity & The C/N Ratio: Organic azides pose a significant explosion hazard. The empirical safety rule dictates that the ratio of carbon and oxygen atoms to azide nitrogen atoms should be
Experimental Protocol
Reagents & Equipment
-
(R)-1-(2-chlorophenyl)ethyl chloride : 1.75 g (10.0 mmol, 1.0 equiv)
-
Sodium azide (
) : 0.97 g (15.0 mmol, 1.5 equiv) -
Anhydrous DMF : 20 mL
-
Equipment : 50 mL oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon line.
Step-by-Step Procedure
-
Reaction Setup : Flush the 50 mL round-bottom flask with nitrogen. Add 1.75 g of (R)-1-(2-chlorophenyl)ethyl chloride and dissolve in 20 mL of anhydrous DMF.
-
Reagent Addition : Add 0.97 g of sodium azide in one single portion. The mixture will form a white suspension as
is only partially soluble in DMF. -
S_N2 Displacement : Stir the reaction vigorously at room temperature (20–25 °C) for 12–16 hours. Note: Do not heat the reaction, as elevated temperatures promote E2 elimination and increase the risk of azide decomposition.
-
Aqueous Workup : Dilute the reaction mixture with 50 mL of Methyl tert-butyl ether (MTBE). Transfer to a separatory funnel and wash the organic layer with distilled water (
mL). Causality: DMF is highly water-soluble; five consecutive aqueous washes are strictly required to partition all DMF out of the organic phase. Wash with 20 mL of brine. -
Drying & Concentration : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30 °C. -
Purification : Purify the crude residue via flash column chromatography on silica gel using 100% hexanes as the eluent. The azide product is highly non-polar and will elute rapidly.
Figure 2: Step-by-step experimental workflow for the synthesis of the azide.
Reaction Optimization & Analytical Data
The following table summarizes the causal relationship between solvent choice, temperature, and stereochemical outcome. DMF at room temperature is the only condition that satisfies both high yield and complete stereochemical inversion.
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Dominant Mechanism |
| DMF (Anhydrous) | 25 | 12 | 88 | >98% (Inversion to S) | |
| DMSO (Anhydrous) | 25 | 10 | 91 | >98% (Inversion to S) | |
| Acetone | 50 | 18 | 70 | 85% (Mixed) | |
| Ethanol / | 60 | 24 | 45 | <10% (Racemization) |
Key Analytical Markers:
-
IR Spectroscopy : A strong, sharp absorption band at ~2100 cm⁻¹ is the definitive hallmark of the asymmetric stretching of the azide (
) group. -
¹H NMR (
) : The benzylic methine proton ( ) will appear as a distinct quartet around 4.8–5.0 ppm, shifted upfield compared to the starting chloride.
References
-
"8.P: Nucleophilic Substitution and Elimination Reactions (Problems)". Chemistry LibreTexts. URL:[Link]
-
"ATRP, subsequent azide substitution and 'click' chemistry: Three reactions using one catalyst in one pot". ResearchGate. URL:[Link]
Sources
reagents for converting chiral alcohols to azides with retention of configuration
Application Note: Stereoretentive Conversion of Chiral Alcohols to Azides via Double-Inversion Workflows
Executive Summary
The conversion of a chiral alcohol to an azide is a high-value transformation in drug discovery, chemical biology, and materials science, primarily serving as the precursor step for CuAAC "click" chemistry. While direct azidation reagents (such as DPPA/DBU or standard Mitsunobu conditions with hydrazoic acid) are highly efficient, they universally proceed with the inversion of the stereocenter. Achieving overall retention of configuration requires strategic pathway design. This application note details two field-proven "double-inversion" workflows—the Mitsunobu-Mesylation/Azidolysis sequence and the Appel/Azidolysis sequence—that reliably yield chiral azides with net stereoretention.
Mechanistic Causality: The "Double-Inversion" Imperative
Expertise & Experience Insight: A common pitfall in attempting stereoretentive azidation is the use of standard mesylation (MsCl, Et₃N) followed by sodium azide displacement. Why does this fail to provide retention?
Standard mesylation activates the alcohol by attacking the sulfonyl chloride, leaving the original C–O bond intact. Because the C–O bond is unbroken, the carbon stereocenter retains its configuration. When the azide ion subsequently attacks via an S_N2 mechanism, the stereocenter undergoes a single inversion, resulting in an overall inverted azide product.
To achieve overall retention, the system must undergo two consecutive S_N2 inversions .
-
Pathway A (Mitsunobu-MsOH): By utilizing methanesulfonic acid (MsOH) as the nucleophile under[1], the reaction is forced to break the C–O bond. The phosphonium-activated alcohol is displaced by the mesylate anion, providing the critical first inversion.
-
Pathway B (Appel Reaction): The alcohol is converted to an alkyl bromide using CBr₄/PPh₃. The reaction proceeds via an alkoxyphosphonium intermediate, followed by bromide displacement with inversion[2].
In both pathways, the subsequent azidolysis provides the second inversion, restoring the original stereochemical configuration.
Pathway Visualizations
Causality of standard vs. Mitsunobu mesylation prior to azidolysis.
The two primary double-inversion pathways for stereoretentive azidation.
Self-Validating Experimental Protocols
Protocol A: The Mitsunobu-MsOH / Azidolysis Sequence
Optimal for secondary alcohols where Appel bromination may suffer from steric hindrance.
Phase 1: Invertive Mesylation
-
Preparation: Charge a flame-dried round-bottom flask with the chiral alcohol (1.0 equiv) and PPh₃ (3.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the mixture to 0 °C.
-
Activation: Add DEAD or DIAD (3.0 equiv) dropwise.
-
Self-Validation Check: The solution will immediately turn bright yellow, confirming the formation of the reactive Mitsunobu betaine intermediate.
-
-
Nucleophilic Displacement: Add Methanesulfonic acid (MsOH, 2.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Check: The yellow color will gradually fade to pale yellow or colorless as the betaine is consumed and the inverted mesylate is formed.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the inverted mesylate.
Phase 2: Azidolysis
-
Substitution: Dissolve the purified mesylate (1.0 equiv) in anhydrous DMF (0.1 M). Add NaN₃ (3.0–5.0 equiv).
-
Heating: Stir the suspension at 60–80 °C for 12 hours.
-
Validation:
-
Self-Validation Check: Monitor the reaction via FTIR spectroscopy. The appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ definitively confirms azide incorporation before any NMR stereochemical analysis is required.
-
-
Workup: Dilute with water, extract with Et₂O, wash thoroughly with water (to remove DMF) and brine, dry, and concentrate.
Protocol B: The Appel / Azidolysis Sequence
Optimal for primary and unhindered secondary alcohols.
Phase 1: Invertive Bromination
-
Preparation: Dissolve the chiral alcohol (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM (0.2 M) at 0 °C.
-
Activation: Add PPh₃ (1.5 equiv) in small portions over 15 minutes to control the exotherm.
-
Reaction: Stir at 0 °C to room temperature until complete by TLC (typically 1–3 hours).
-
Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in cold hexanes/Et₂O to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter, concentrate the filtrate, and purify via chromatography to yield the inverted bromide.
Phase 2: Azidolysis
-
Substitution: Dissolve the bromide (1.0 equiv) in anhydrous DMF (0.1 M). Add NaN₃ (3.0 equiv).
-
Heating: Stir at 60 °C for 8–12 hours.
-
Validation: Confirm product formation via FTIR (~2100 cm⁻¹) and TLC (azides typically elute slightly faster than their corresponding bromides).
-
Workup: Aqueous extraction with Et₂O as described in Protocol A.
Quantitative Data & Reagent Comparison
| Parameter | Mitsunobu-MsOH Sequence | Appel Sequence |
| Step 1 Reagents | PPh₃, DEAD/DIAD, MsOH | PPh₃, CBr₄ |
| Step 1 Intermediate | Alkyl Mesylate | Alkyl Bromide |
| Step 1 Stereochemistry | Inversion | Inversion |
| Step 2 Reagents | NaN₃, DMF, 60–80 °C | NaN₃, DMF, 60 °C |
| Step 2 Stereochemistry | Inversion | Inversion |
| Net Stereochemical Outcome | Retention | Retention |
| Optimal Substrate Scope | Secondary alcohols, sterically hindered | Primary and unhindered secondary alcohols |
| Primary Byproducts | Ph₃P=O, Reduced DEAD/DIAD hydrazine | Ph₃P=O, Bromoform (CHBr₃) |
Safety & Scale-Up Considerations
Azides carry inherent explosion risks, particularly when concentrated or exposed to heat. When designing novel stereoretentive workflows, always apply the[3] to ensure the synthesized organic azide is stable enough for isolation: Equation: (N_Carbon + N_Oxygen) / N_Nitrogen ≥ 3 If the ratio of carbon and oxygen atoms to nitrogen atoms falls below 3, the azide should not be isolated neat; it must be kept in solution and immediately carried forward into the subsequent click reaction or Staudinger reduction.
References
-
Title: Mitsunobu reactions with methanesulfonic acid; the replacement of equatorial hydroxyl groups by azide with net retention of configuration Source: Tetrahedron Letters URL: [Link]
-
Title: Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: Angewandte Chemie International Edition URL: [Link]
Sources
hydrogenation of 1-[(1S)-1-azidoethyl]-2-chlorobenzene to (S)-1-(2-chlorophenyl)ethylamine
Abstract
This application note details a high-fidelity protocol for the chemoselective hydrogenation of 1-[(1S)-1-azidoethyl]-2-chlorobenzene to (S)-1-(2-chlorophenyl)ethylamine . The primary challenge in this transformation is the suppression of hydrodechlorination (loss of the aryl chloride) while ensuring complete reduction of the azide moiety. We present a validated method using Sulfided Platinum on Carbon (Pt(S)/C) , a catalyst system specifically engineered to minimize hydrogenolysis of carbon-halogen bonds. This guide includes safety assessments for handling energetic organic azides, a step-by-step experimental protocol, and critical process control parameters to maintain enantiomeric purity.
Introduction & Strategic Analysis
The Chemoselectivity Challenge
The reduction of an alkyl azide to a primary amine is a standard transformation. However, the presence of an aryl chloride at the ortho position introduces a competing pathway: Hydrodechlorination .
-
Pathway A (Desired): Reduction of
to with retention of the C-Cl bond and stereochemistry. -
Pathway B (Undesired): Hydrogenolysis of the C-Cl bond, yielding (S)-1-phenylethylamine or ethylbenzene derivatives.
Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly active for C-Cl bond cleavage, often leading to significant yield loss and purification difficulties. To achieve high selectivity, the catalyst surface must be modified ("poisoned") to inhibit the adsorption of the aryl chloride while permitting azide reduction.
Stereochemical Integrity
The starting material, 1-[(1S)-1-azidoethyl]-2-chlorobenzene , possesses a chiral center at the benzylic position. Catalytic hydrogenation of azides typically proceeds with retention of configuration , as the reaction occurs at the terminal nitrogen atoms of the azide group rather than breaking the C-N bond. However, harsh conditions (high temperature/acidity) can promote SN1-type racemization via a benzylic cation intermediate.
Reaction Pathway Diagram
Figure 1: Reaction network showing the desired pathway (green) and potential failure modes (red/orange).
Safety Assessment (Crucial)
Organic Azide Hazards
The starting material contains an azide group (
-
C/N Ratio Rule: A general safety rule for isolating organic azides is
.-
Formula:
-
Ratio:
-
-
Risk: This molecule falls below the standard safety threshold of 3, indicating it is potentially explosive and shock-sensitive.
-
Mitigation:
-
Do NOT concentrate to dryness. Handle as a solution in the hydrogenation solvent (e.g., Ethanol or Methanol) whenever possible.
-
Telescoping: If this step follows a nucleophilic substitution (e.g., from the chloride or mesylate), carry the crude solution directly into hydrogenation.
-
Blast Shielding: Perform all operations behind a blast shield.
-
Catalyst Hazards[1]
-
Pyrophoricity: Dry Pt/C and Pt(S)/C are pyrophoric. They can ignite spontaneously in air, especially when containing adsorbed hydrogen after the reaction.
-
Handling: Always keep the catalyst wet (water-wet paste is preferred). Flush the reactor with inert gas (Nitrogen/Argon) before and after introducing hydrogen.
Experimental Protocol
Materials
-
Substrate: 1-[(1S)-1-azidoethyl]-2-chlorobenzene (0.5 M solution in Ethanol).
-
Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C).
-
Note: If sulfided Pt is unavailable, 5% Pt/C poisoned with 0.1 eq. thiophene may be used, but Pt(S)/C is superior.
-
-
Solvent: Ethanol (Absolute) or Methanol.
-
Hydrogen Source:
gas (balloon or low-pressure cylinder).
Step-by-Step Methodology
-
Reactor Preparation:
-
Charge a clean, dry hydrogenation vessel (flask or autoclave) with the Pt(S)/C catalyst (2-5 wt% loading relative to substrate).
-
Safety: Add a small amount of water or solvent to wet the catalyst immediately to prevent sparking.
-
-
Substrate Addition:
-
Carefully add the solution of 1-[(1S)-1-azidoethyl]-2-chlorobenzene in Ethanol.
-
Concentration: Aim for 0.1 M to 0.5 M. Dilution helps control the exotherm.
-
-
Inerting:
-
Seal the vessel.
-
Purge with Nitrogen (
) three times (vacuum/fill cycles) to remove oxygen.
-
-
Hydrogenation:
-
Purge with Hydrogen (
) three times. -
Set pressure to 1–3 bar (15–45 psi) .
-
Note: High pressure (>5 bar) increases the risk of dechlorination.
-
-
Stir vigorously at 20–25°C (Ambient Temperature) .
-
Monitor: The reaction is exothermic. Ensure temperature does not exceed 35°C to protect stereochemistry.
-
-
Process Control (IPC):
-
Sample after 2 hours. Monitor by HPLC or TLC.
-
Endpoint: Disappearance of azide peak.
-
Selectivity Check: Ensure the "De-Cl" impurity (phenylethylamine) is <1%.
-
-
Workup:
-
Stop agitation. Vent
and purge with three times. -
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Critical: Do not let the filter cake dry out. Wash with Ethanol.[1] Submerge used catalyst in water immediately for disposal.
-
Concentrate the filtrate under reduced pressure (bath temp <40°C) to yield the crude amine.
-
-
Purification (if necessary):
-
The crude amine can be converted to the hydrochloride salt (HCl in ether/dioxane) for precipitation, which upgrades both chemical and optical purity.
-
Process Control & Analysis
Analytical Parameters Table
| Parameter | Specification | Method | Notes |
| Conversion | > 99.0% | HPLC / GC | Azide consumption |
| De-Cl Impurity | < 1.0% | HPLC / GC | Critical Quality Attribute |
| Enantiomeric Excess (ee) | > 98% | Chiral HPLC | Confirm retention of configuration |
| Water Content | < 0.5% | KF Titration | Relevant if isolating free base |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (S)-enantiomer should be the major peak. The (R)-enantiomer indicates racemization.
Troubleshooting Guide
Issue: High Dechlorination (>5%)
-
Cause: Catalyst too active or Pressure too high.
-
Solution 1: Switch to Sulfided Pt/C if using standard Pt/C.
-
Solution 2: Add a catalyst poison: Morpholine (1-5 mol%) or KBr (1-5 mol%) to the reaction mixture. These selectively inhibit the metal surface sites responsible for cleaving Ar-Cl bonds.
-
Solution 3: Reduce H2 pressure to 1 atm (balloon).
Issue: Incomplete Conversion
-
Cause: Catalyst poisoning by sulfur (if using Pt(S)) or insufficient agitation.
-
Solution: Increase agitation speed (H2 mass transfer limitation). Increase catalyst loading slightly. Do not increase temperature significantly (>50°C) as this risks safety and selectivity.
Issue: Racemization (Low ee)
-
Cause: Acidic impurities or high temperature promoting benzylic carbocation formation.
-
Solution: Ensure the starting material solution is neutral. Add a trace of base (e.g.,
) to scavenge any acid formed, although azide reduction is generally neutral. Keep T < 30°C.
Workflow Diagram
Figure 2: Operational workflow for the hydrogenation process.
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Azide Reduction Selectivity
- Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
-
Chiral Amine Synthesis
- Title: Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines (Patent EP0000805A1).
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Site-Selective Copper-Catalyzed Azidation of Benzylic C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydrogenation. Part VI. Configurational inversion in the hydrogenolysis of benzyl alcohol derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
preventing racemization during synthesis of 1-[(1S)-1-azidoethyl]-2-chlorobenzene
Ticket ID: CHEM-SUP-8821 Subject: Preventing Racemization in Benzylic Azide Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize 1-[(1S)-1-azidoethyl]-2-chlorobenzene . This is a secondary benzylic azide.[1] The critical challenge here is the benzylic position , which stabilizes carbocations, making the system highly prone to
To obtain the (S)-enantiomer , you must strictly enforce an
This guide prioritizes the Mitsunobu reaction using Diphenylphosphoryl azide (DPPA) as the most reliable method for this transformation, as it avoids the isolation of labile leaving groups.
Module 1: Critical Mechanism Analysis
The "Benzylic Switch" – Why You Are Losing ee
The synthesis of your target molecule relies on the displacement of a leaving group (OH, OMs, OTs) by an azide anion.
-
Desired Pathway (
): Backside attack. Complete inversion. (R) (S). -
Undesired Pathway (
): Leaving group departs before the azide attacks. A planar carbocation forms. The azide attacks from either side. (R) Racemic Mixture.[2][3]
The Ortho-Chloro Factor: The chlorine atom at the ortho position creates steric bulk. This hinders the backside attack required for
Diagram 1: The Racemization Risk Pathway
This diagram illustrates the mechanistic competition. You must stay on the green path.
Caption: Figure 1. Mechanistic divergence. The stability of the benzylic cation (red path) is the primary cause of racemization. Success requires forcing the concerted
Module 2: Recommended Protocol (Mitsunobu Variation)
Method: Inversion via Diphenylphosphoryl Azide (DPPA). Why: This method converts the hydroxyl group into a leaving group in situ and displaces it immediately. It minimizes the lifetime of any intermediate that could ionize to a carbocation.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| (R)-1-(2-chlorophenyl)ethanol | Substrate | 1.0 | Must be high ee (>99%). |
| DPPA | Azide Source | 1.2 | Diphenylphosphoryl azide. Safer than dead |
| DBU | Base | 1.2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene. |
| Toluene or THF | Solvent | - | Anhydrous . Toluene is preferred to suppress ionization ( |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve (R)-1-(2-chlorophenyl)ethanol (1.0 eq) in anhydrous Toluene (0.2 M concentration).
-
Cooling (Critical): Cool the solution to 0°C .
-
Note: Do not run this at room temperature initially. The ortho-Cl steric hindrance requires kinetic control.
-
-
Reagent Addition: Add DPPA (1.2 eq) dropwise via syringe.
-
Base Addition: Add DBU (1.2 eq) dropwise.
-
Observation: The solution may become slightly cloudy.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C slowly. Stir for 12–24 hours.
-
Checkpoint: Monitor by TLC/HPLC.[4] If starting material remains after 24h, do not heat above 40°C. Add 0.2 eq more DPPA/DBU instead.
-
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (to remove DBU), then brine. Dry over
. -
Purification: Silica gel chromatography. Benzylic azides move much faster than alcohols.
Module 3: Troubleshooting & FAQs
Q1: My product has low ee (e.g., 60-80%). What happened?
Diagnosis: Partial racemization occurred. Root Causes:
-
Temperature too high: Benzylic substrates are sensitive. Even 50°C can trigger C-O bond breakage (ionization).
-
Solvent Polarity: If you used DMF or DMSO, these polar solvents stabilize the carbocation, promoting
. Fix: Switch to Toluene (non-polar). Keep reaction strictly below 25°C.
Q2: Can I use the Mesylate route (MsCl then )?
Recommendation: Avoid if possible.
Reasoning: Isolating a benzylic mesylate is risky. They are thermally unstable. During the second step (adding
-
Perform the mesylation at -10°C.
-
Do not isolate the mesylate. Perform a "one-pot" displacement by adding
in DMF immediately at 0°C.
Q3: The reaction is extremely slow. Can I heat it?
Answer: Proceed with extreme caution. The ortho-chloro group blocks the incoming azide. Heating overcomes this barrier but exponentially increases the racemization rate.
-
Better Strategy: Use a more reactive azide source, such as
(Zinc azide-pyridine complex) under Mitsunobu conditions, which is often more nucleophilic than DPPA.
Module 4: Decision Support Workflow
Use this logic tree to determine your next experimental step.
Caption: Figure 2. Troubleshooting workflow. Prioritize Method A (Mitsunobu) and adjust variables (Time/Solvent) before resorting to heating.
Safety Warning: Benzylic Azides
-
Explosion Hazard: Low molecular weight organic azides are potential explosives. The ratio of (Carbon + Oxygen) to Nitrogen atoms in your molecule is
. This is borderline (Safe limit is usually >3). -
Handling:
-
Never distill the product to dryness.
-
Store in solution or as a wetted solid in the dark.
-
Use a blast shield during scale-up (>1g).
-
References
-
Mitsunobu Reaction Mechanism & Stereochemistry
- Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
DPPA Reagent Profile
- Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972, 94(17), 6203–6205.
-
Benzylic Azide Stability & Racemization
-
Ott, A. A., & Topczewski, J. J.[5] "Catalytic Racemization of Activated Organic Azides." Organic Letters, 2018, 20(22), 7253–7256. (Demonstrates sensitivity of benzylic azides to metals and heat).
-
-
General Azide Synthesis Guide
Sources
- 1. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Copper-Catalyzed Azidation of Benzylic C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Racemization of Activated Organic Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Volatile Organic Azides Handling & Safety
Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Safety Protocols, Troubleshooting, and Risk Mitigation for Organic Azides
Core Safety Directives (The "Pre-Flight" Check)
Before initiating any synthesis involving organic azides, you must validate the stability of your target molecule.[1][2][3][4] We use a standardized stability metric derived from Smith and Sharpless protocols.
Stability Calculator & Rules
Rule 1: The C/N Ratio
For an organic azide to be considered "safe" for isolation (though still potentially explosive), the total number of nitrogen atoms (
Rule 2: The "Rule of Six" There should be at least six carbon atoms (or equivalent mass) per energetic functional group (azide, nitro, etc.) to provide sufficient dilution of the explosive energy.
Rule 3: Molecular Weight Threshold
-
< 200 Da: Treat as highly volatile and potentially explosive. DO NOT ISOLATE. Keep in solution at all times.
-
> 200 Da: May be isolated if Rule 1 is satisfied, but handle with extreme caution (shielding required).
Data Summary: Stability Examples
| Compound | Formula | C/N Ratio | Status | Handling Protocol |
| Methyl Azide | 0.33 | CRITICAL | Never isolate. Explosive gas. | |
| Nonyl Azide | 3.0 | STABLE | Can be isolated (store < 20g).[5] | |
| Phenyl Azide | 2.0 | CAUTION | Store in solution. Distill only under reduced pressure/shield. | |
| Benzyl Azide | 2.3 | CAUTION | Store in solution.[7] |
Troubleshooting & FAQs (User Ticket Archive)
Ticket #402: "Can I use Dichloromethane (DCM) for my azide extraction?"
User: Medicinal Chemist, Drug Discovery Unit Status: CLOSED (High Risk Warning)
Root Cause Analysis: Using halogenated solvents (DCM, Chloroform, Dichloroethane) with sodium azide or organic azides creates a high probability of forming di- and tri-azidomethane .[4][8][9]
Mechanism of Failure:
-
Diazidomethane (
) is an extremely shock-sensitive and volatile explosive. It can detonate simply by rotating a ground-glass joint or removing a solvent via rotary evaporation.
Resolution & Protocol:
-
Substitute Solvents: Use Ethyl Acetate, Diethyl Ether, or Toluene for extractions. Use DMF, DMSO, or Acetonitrile for synthesis.
-
Emergency Mitigation: If DCM was already used, DO NOT ROTAVAP . Wash the organic layer copiously with water to remove unreacted azide ions, then dilute with a high-boiling safe solvent (e.g., Toluene) and gently evaporate the DCM under a stream of nitrogen behind a blast shield.
Ticket #515: "Rotary Evaporator Bath Temperature Spikes"
User: Graduate Student, Organic Synthesis Lab Status: RESOLVED
Issue: User plans to concentrate a click-chemistry intermediate (
Technical Guidance:
-
The "Ambient" Rule: Never heat an azide solution above 40°C during concentration.
-
Pressure Regulation: Do not allow the rotary evaporator to reach ultimate vacuum if the compound is volatile. Use a manometer to keep pressure moderate (e.g., > 20 mbar).
-
Physical Barrier: Always lower the hood sash and use a secondary blast shield around the rotovap bath.
-
Friction Hazard: Ensure no solid azide crystallizes on the ground glass joint.[6] The friction of removing the flask can detonate the crystals.[6] Grease all joints liberally.
Ticket #609: "Metal Spatula Contamination"
User: Lab Manager, Process Chem Status: CRITICAL ALERT
Issue: A technician used a stainless steel spatula to weigh Sodium Azide.
Immediate Action Required:
-
Stop Work: Isolate the spatula and the container.
-
The Hazard: Azide ions react with transition metals (Copper, Lead, Iron, etc.) to form Heavy Metal Azides (e.g.,
, ).[8]-
Note: These are primary explosives used in detonators. They are far more shock-sensitive than organic azides.
-
-
Corrective Protocol:
Visual Workflows
Workflow A: Synthesis Decision Matrix
Caption: Logic flow for determining if an organic azide can be safely isolated or must remain in solution.
Workflow B: Waste Disposal & Quenching
Caption: Protocol for neutralizing azide waste. Note the critical order of reagent addition to prevent HN3 formation.
Emergency Procedures
Spills
-
Evacuate: If the spill is > 5g or involves a volatile precursor.
-
Do NOT use Acid: Never clean with acid.
-
Decontamination Solution: Use a pH > 9 buffer or simple soapy water.[10]
-
Destruction: For final cleanup of trace residues, use a 10% Cerium Ammonium Nitrate (CAN) solution (orange to yellow color change indicates consumption).
Storage
-
Container: Amber glass (if compatible) or HDPE. No metal lids.
-
Environment: Store below room temperature, protected from light.
-
Segregation: Store away from acids (forms Hydrazoic acid gas) and heavy metals.[4][8]
References
-
Bräse, S., et al. (2005).[1][2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
UC San Diego Environment, Health & Safety. (n.d.). Azides: Chemical Safety Guide. [Link]
-
Northeastern University EHS. (n.d.). Standard Operating Procedure: Sodium Azide. [Link]
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion. Organic Process Research & Development. [Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ucd.ie [ucd.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted sodium azide from reaction mixture
Topic: Removal of Unreacted Sodium Azide from Reaction Mixtures Ticket ID: #AZ-RMV-001 Status: Active Guide
⚠️ CRITICAL SAFETY DIRECTIVE
READ BEFORE PROCEEDING: Sodium azide (
-
Acid Warning: Never acidify azide solutions below pH 5.0. This generates Hydrazoic Acid (
) , a highly volatile and explosive gas.[1] -
Halogenated Solvent Warning: Avoid prolonged contact with Dichloromethane (DCM) or Chloroform (
). Azide ions can displace halogens to form di- and tri-azidomethane , which are extremely shock-sensitive explosives [1].[1] -
Heavy Metal Warning: Do not use metal spatulas or dispose of solutions down drains with copper/lead piping. Heavy metal azides are detonators.
Decision Matrix: Select Your Protocol
Use the workflow below to determine the safest and most effective removal method based on your sample type.
Figure 1: Decision tree for selecting the appropriate sodium azide removal method based on analyte type and solubility.
Protocol A: Organic Synthesis (Small Molecules)
Objective: Remove excess azide reagents after nucleophilic substitution or Click chemistry.
Method A1: Liquid-Liquid Extraction (Preferred)
Best for: Hydrophobic products dissolved in organic solvents (EtOAc, Ether).
The Mechanism: Sodium azide is highly water-soluble (
Step-by-Step:
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Diethyl Ether). Avoid DCM if possible (see Safety Directive).
-
Washing: Wash the organic layer 3 times with water or saturated Sodium Bicarbonate (
).-
Technical Note: The
ensures the aqueous phase remains basic, preventing the formation of hydrazoic acid ( ).
-
-
Validation: Test the final aqueous wash with a drop of
(Silver Nitrate). A white precipitate ( ) indicates azide is still present. Continue washing until no precipitate forms. -
Disposal: Collect all aqueous washes in a dedicated "Azide Waste" container. Do not pour down the sink.
Method A2: Oxidative Quenching (Nitrous Acid)
Best for: Aqueous reaction mixtures or disposal of azide waste.[2]
The Mechanism: Nitrous acid (
Protocol:
-
Setup: Perform in a fume hood . The reaction releases NO gas (toxic).[3]
-
Preparation: Place the azide solution in a flask equipped with a stir bar.
-
Addition 1: Add 20% aqueous Sodium Nitrite (
). Use 1.5 g per 1 g of (approx. 40% excess) [2].[3] -
Addition 2: Slowly add 20% Sulfuric Acid (
) dropwise. -
Validation (Self-Correcting Step): Use Starch-Iodide paper .
-
Neutralization: Once confirmed, neutralize with NaOH before disposal.
Protocol B: Biological Samples (Proteins/Antibodies)
Objective: Remove azide preservative (0.02% - 0.1%) to prevent cytotoxicity or assay interference.
Comparative Data: Dialysis vs. Desalting
| Feature | Dialysis | Desalting / Spin Columns |
| Mechanism | Passive Diffusion | Size Exclusion Chromatography (SEC) |
| Time Required | 12 - 24 Hours | 15 - 30 Minutes |
| Volume Range | 0.1 mL - Liters | 10 |
| Removal Efficiency | >99% (with buffer changes) | >95% (per pass) |
| Sample Dilution | Minimal | Moderate (1.2x - 1.5x) |
Method B1: Desalting (Spin Columns)
Recommended for: Antibody conjugation prep or small-volume cell treatments.
-
Equilibration: Select a column with a Molecular Weight Cut-Off (MWCO) of 7 kDa (Azide is ~65 Da; IgG is ~150 kDa). Equilibrate with your target buffer (e.g., PBS) by spinning at 1000 x g for 2 mins.
-
Loading: Apply the sample to the center of the resin bed.[5] Do not allow it to flow down the sides.
-
Elution: Centrifuge again. The large proteins elute in the void volume, while the small azide molecules are trapped in the resin pores [3].
-
Validation: Measure absorbance at 280nm to quantify protein recovery.
Troubleshooting & FAQs
Q1: Why is my HRP (Horseradish Peroxidase) assay failing after antibody purification?
Diagnosis: Incomplete azide removal.[6][7] Root Cause: Sodium azide is a potent inhibitor of HRP. It binds irreversibly to the heme iron in the enzyme active site, blocking the interaction with hydrogen peroxide [4]. Solution:
-
If using dialysis: Increase the number of buffer changes (minimum 3 changes of 100x volume).
-
If using spin columns: Perform a second pass through a fresh column.
-
Validation: Use a colorimetric HRP substrate (like TMB) on a small aliquot of your antibody before using it in the main assay to confirm activity.
Q2: I see crystals forming in my rotary evaporator trap. What is this?
Diagnosis: Potential formation of solid hydrazoic acid or ammonium azide.
Risk: Extreme Explosion Hazard.
Root Cause: If an acidic azide solution is rotary evaporated, volatile
-
Stop the rotovap immediately.
-
Do not scrape or mechanically shock the glass.
-
Gently flood the trap with water (if safe) or consult your institution's EHS officer for specialized disposal. Prevention: Always ensure the reaction mixture is alkaline (pH > 9) before evaporation.
Q3: Can I use metal needles to handle azide solutions?
Answer: Avoid it if possible. Reasoning: While stainless steel is generally resistant, brass, copper, or lead components (often found in older fittings or drainage) react rapidly to form heavy metal azides. These are primary explosives used in detonators. Use glass, PTFE, or polypropylene tools.
References
-
Organic Process Research & Development. "Safety of Sodium Azide in Organic Synthesis." ACS Publications. [Link]
-
National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]
-
Ortiz de Montellano, P. R., et al. "Mechanism-based inactivation of horseradish peroxidase by sodium azide."[8] Biochemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Azide interaction with HRP... - Immunology [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
thermal stability of 1-[(1S)-1-azidoethyl]-2-chlorobenzene at reflux
Subject: Thermal Stability & Troubleshooting for 1-[(1S)-1-azidoethyl]-2-chlorobenzene Ticket ID: AZ-BENZ-001S Support Level: Tier 3 (Senior Application Scientist)
Safety Assessment & Critical Warnings
Immediate Hazard Evaluation: The "Rule of Six" Violation
Before proceeding with any thermal application (reflux), you must evaluate the energetic potential of your specific molecule: 1-[(1S)-1-azidoethyl]-2-chlorobenzene .
-
Formula:
-
Molecular Weight: 181.62 g/mol
-
Energetic Ratio Calculation:
Status: WARNING .
This compound falls below the standard safety threshold of 3.0 (the "Rule of Six").[1] This indicates a high energy density with a significant potential for self-accelerating decomposition. While benzylic azides are generally more stable than their aryl counterparts, the presence of the chlorine atom and the low C/N ratio mandates that this compound never be heated neat and only be refluxed in solvents with boiling points well below its decomposition onset temperature (
Reflux Solvent Decision Matrix
"Reflux" is not a temperature; it is a state defined by your solvent. Use this decision matrix to determine safety.
Figure 1: Solvent safety decision tree. Refluxing in high-boiling solvents (Right Branch) poses a significant risk of thermal runaway.
Troubleshooting Guide: Thermal Instability
Use this guide if you observe anomalies during your experiment.
Symptom A: Vigorous Gas Evolution (Bubbling)
-
Diagnosis: Thermal Decomposition (
Release). -
Mechanism: The azide bond (
) is cleaving to release nitrogen gas ( ), generating a highly reactive nitrene intermediate. -
Immediate Action:
-
Remove Heat Source: Lower the oil bath immediately. Do not lift the flask out rapidly if it is bumping; let it cool in place behind a shield.
-
Dilute: If safe, add cold solvent to quench the thermal momentum.
-
-
Impact on Product: You are converting your starting material into an imine (Schiff base) or a ring-expanded product.
Symptom B: Loss of Chirality (Racemization)
-
Observation: The (1S) enantiomeric excess (ee) drops significantly after reflux.
-
Root Cause: Benzylic azides can undergo racemization via two pathways at high temperatures:
-
Radical Formation: Homolytic cleavage of the C-N bond.
-
Ionization (
): Formation of a planar benzylic carbocation, especially in polar protic solvents (like refluxing ethanol/water).
-
-
Solution: Reduce temperature. If the reaction requires heat, switch to a lower-boiling solvent (e.g., switch from Toluene to THF) or use a catalyst to lower the activation energy.
Symptom C: Darkening / Tar Formation
-
Diagnosis: Polymerization.
-
Context: Nitrenes (formed from decomposition) are electrophilic and will react with any nucleophile present, including the azide itself, leading to complex azo-polymers (tars).
Technical Deep Dive: Decomposition Pathway
Understanding how the molecule fails is critical for preventing it.
The Schmidt / Curtius-Type Rearrangement
When 1-[(1S)-1-azidoethyl]-2-chlorobenzene is heated near its
-
Nitrene Formation: Loss of
. -
1,2-Shift: The hydrogen atom or the methyl group on the benzylic carbon migrates to the nitrogen.
-
Imine Formation: The result is 1-(2-chlorophenyl)ethanimine.
Figure 2: Thermal decomposition pathway of benzylic azides leading to imine formation.
Standard Operating Procedure (SOP): Safe Reflux
Objective: Safely heat 1-[(1S)-1-azidoethyl]-2-chlorobenzene without triggering runaway decomposition.
Pre-Requisites
-
Blast Shield: Mandatory for all scales > 1 gram.
-
Open System: Ensure the condenser is vented to a nitrogen line (never heat a closed system).
-
Solvent Selection: Choose a solvent with a BP < 100°C (e.g., THF, Ethyl Acetate, Acetonitrile).
Protocol
-
Dissolution: Dissolve the azide in the solvent at room temperature. Concentration should not exceed 0.5 M . High concentrations increase the rate of bimolecular decomposition.
-
Inert Atmosphere: Purge the system with
or Argon. Oxygen can sensitize radical decomposition. -
Staged Heating:
-
Set the oil bath to 10°C below the solvent boiling point first.
-
Observe for gas evolution (bubbler rate).
-
Slowly increase to reflux.
-
-
Workup:
-
Do NOT distill to dryness. Concentrating benzylic azides increases the heat/shock sensitivity exponentially.
-
If solvent removal is necessary, use a rotary evaporator at < 40°C and leave a small amount of solvent (do not dry completely) or immediately dilute with the next reaction solvent.
-
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it? A: Strongly Discouraged. Distillation requires heating the neat liquid. Given the C/N ratio of 2.66, the risk of explosion is high. Purify via column chromatography (silica gel) using low-polarity eluents.
Q: I need to perform a Click reaction (CuAAC). Do I need to reflux? A: No. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically proceeds at room temperature or mild heat (40°C). If the reaction is sluggish, add a ligand (e.g., THPTA) rather than increasing the temperature to reflux.
Q: Is the (1S) stereocenter stable in water?
A: Benzylic azides are generally stable to hydrolysis at neutral pH. However, if you reflux in water (or acidic aqueous media), you risk
Q: What is the exact decomposition temperature (
References
-
Stanford University Environmental Health & Safety. "Information on Azide Compounds: C/N Ratio and Rule of Six." Stanford University. [Link][2]
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. [Link]
- Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011.
-
University of California, Santa Barbara. "Standard Operating Procedure: Sodium Azide and Organic Azides." UCSB EH&S. [Link]
Sources
troubleshooting low conversion in CuAAC reactions with 2-chlorobenzyl azides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. When working with 2-chlorobenzyl azides , standard click chemistry protocols often fail to reach full conversion.
This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with a self-validating protocol to rescue your yields.
Mechanistic Root Cause Analysis: Why 2-Chlorobenzyl Azides Fail
The difficulty in reacting 2-chlorobenzyl azide stems from a combination of steric and kinetic bottlenecks:
-
Steric Hindrance at the Transition State: The ortho-chloro substitution introduces significant steric bulk directly adjacent to the reactive azide moiety. During the catalytic cycle, the azide must coordinate with the copper-acetylide complex to form a six-membered metallacycle. The bulky chlorine atom physically impedes this coordination trajectory,1[1].
-
Catalyst Deactivation (Oxidation): Because the steric bulk slows down the productive cycloaddition, the active Cu(I) catalyst spends more time in solution. This extended timeframe makes Cu(I) highly susceptible to 2[2].
-
Ligand Inefficiency: Standard ligands like TBTA are poorly soluble in aqueous media and do not provide enough kinetic acceleration to overcome the activation energy barrier of hindered substrates[3].
Diagnostic Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve stalled reactions in real-time.
Diagnostic workflow for resolving low conversion in sterically hindered CuAAC reactions.
Quantitative Ligand Selection
To overcome the steric barrier of 2-chlorobenzyl azide, you must abandon TBTA in favor of highly accelerating ligands.4[4].
Table 1: Quantitative Comparison of CuAAC Accelerating Ligands
| Ligand | Relative Conversion (30 min, 50 μM Cu) | Cu(I) Stabilization | Water Solubility | Viability for 2-Chlorobenzyl Azide |
| BTTAA | 3[3] | High | Moderate | Optimal - Best for overcoming steric barriers |
| BTTES | ~ 30-40% | High | High | Good - Excellent biocompatibility |
| THPTA | 3[3] | Moderate | High | Moderate - Good baseline for mixed aqueous media |
| TBTA | < 15% | Low (in aqueous) | Low | Poor - Prone to precipitation, slow kinetics |
Self-Validating Protocol for Sterically Hindered Azides
This protocol relies on internal visual checkpoints to ensure the catalyst remains active throughout the extended reaction times required for 2-chlorobenzyl azide.
Step 1: Reagent Preparation & Degassing
-
Action: Prepare a 1M stock of Sodium Ascorbate in degassed water immediately before use.
-
Causality: Ascorbate degrades rapidly in the presence of oxygen, forming reactive byproducts that fail to reduce Cu(II).
-
Validation Checkpoint: The ascorbate solution must be completely clear. A yellow tint indicates degradation; discard and remake.
Step 2: Pre-complexation of the Catalyst
-
Action: In a separate vial, mix CuSO₄·5H₂O (5-10 mol% relative to alkyne) with BTTAA or THPTA ligand at a 1:2 to 1:5 molar ratio.
-
Causality:5[5]. Doing so generates reactive oxygen species. Pre-complexing ensures the Cu(I) species is immediately stabilized upon reduction.
-
Validation Checkpoint: The Cu/Ligand mixture should be a clear, pale blue solution.
Step 3: Reaction Assembly
-
Action: Dissolve 2-chlorobenzyl azide (1.0 eq) and the alkyne (1.2 eq) in a solvent mixture of t-BuOH/H₂O/DMSO (1:1:0.5). Add the pre-complexed Cu/Ligand solution, followed by the fresh Sodium Ascorbate (10-20 mol%).
-
Causality:5[5] and solvates the hydrophobic aromatic rings, exposing the hindered reactive sites to the catalyst.
-
Validation Checkpoint: Upon adding ascorbate, the solution should turn from pale blue to colorless/pale yellow, confirming successful reduction to active Cu(I).
Step 4: Thermal Acceleration
-
Action: Seal the vessel under inert gas (N₂ or Ar) and heat to 40–60 °C for 12–24 hours.
-
Causality:6[6] to overcome the high activation barrier caused by the ortho-chloro group without inducing thermal degradation of the azide.
Frequently Asked Questions (FAQs)
Q: My reaction stalls at 30% conversion and the solution turns green. Should I add more copper catalyst? A: Do not blindly add more copper. A green/blue shift indicates catalyst deactivation (oxidation of Cu(I) to Cu(II)). Because 2-chlorobenzyl azide reacts slowly, the catalyst has more time to oxidize. Instead of adding more copper, degas your solvents thoroughly and add a fresh bolus of sodium ascorbate and ligand. If you must increase catalyst loading, ensure the Ligand:Cu ratio remains high (at least 2:1) to prevent7[7].
Q: Can I use RuAAC (Ruthenium-catalyzed) instead of CuAAC for this hindered substrate? A: RuAAC is highly effective for sterically hindered substrates, but it is fundamentally different from CuAAC. RuAAC yields 1,5-disubstituted triazoles, whereas CuAAC yields the 1,4-isomer. If your target molecule requires the 1,4-regioisomer, you must optimize the CuAAC conditions using accelerating ligands (BTTAA) and thermal activation rather than switching to Ruthenium.
Q: Does the electronic effect of the chlorine atom contribute to the low conversion? A: While the electron-withdrawing nature of the halogen slightly deactivates the benzylic carbon, the primary barrier is overwhelmingly steric. The physical size of the chlorine atom at the ortho position limits the approach angle of the alkyne-copper complex. This is why thermal acceleration and highly active ligands are the most effective troubleshooting steps[6].
References
-
PMC. "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Available at: [Link]
-
PMC. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Available at: [Link]
-
RHHZ. "A dicationic, podand-like, ionic liquid water system accelerated copper-catalyzed azide-alkyne click reaction." Available at: [Link]
Sources
- 1. A dicationic, podand-like, ionic liquid water system accelerated copper-catalyzed azide-alkyne click reaction [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Azide Stability & Storage
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Decomposition and Racemization in Chiral Azides
Core Directive: The Stability Matrix
Welcome to the Chiral Azide Support Center. If you are working with chiral azides, you are managing two distinct instability vectors: Thermodynamic Instability (Explosion/Nitrene formation) and Stereochemical Instability (Racemization).
Failure to distinguish between these two will result in either a safety incident or a failed synthetic step. Use this guide to determine the precise storage conditions for your specific molecule.
The "Rule of Six" & C/N Ratio
Before storing any azide, you must validate its explosive potential.[1][2]
-
Equation:
[3] -
Rule: If the ratio of Carbon+Oxygen atoms to Nitrogen atoms is less than 3, the compound is potentially explosive and should generally not be isolated .
-
Alternative: The "Rule of Six" suggests ~6 carbons per energetic functional group (azide) for safe handling.[1][2]
Decomposition Pathways & Troubleshooting
Pathway A: Thermal & Photochemical Decomposition (Destructive)
-
Mechanism: Input of energy (Heat/Light) causes the extrusion of
, generating a highly reactive Nitrene . -
Result: The nitrene inserts into nearby C-H bonds or rearranges (e.g., Curtius rearrangement), destroying the molecule.
-
Visual Indicator: Darkening of the solid/oil, evolution of gas (pressure buildup).
Pathway B: Stereochemical Decomposition (Racemization)
-
Mechanism: Chiral azides, particularly
-azido esters/amides, have an acidic proton at the chiral center. Basic impurities or polar protic solvents facilitate proton abstraction, leading to a planar Enolate or Nitronate-like intermediate. When the proton returns, it does so without stereocontrol, leading to a racemic mixture. -
Result: Loss of enantiomeric excess (ee%).
-
Visual Indicator: None. The compound looks identical but is biologically inactive or yields racemic products.
Visualizing the Pathways
Figure 1: Dual degradation pathways for chiral azides. Red path indicates destructive decomposition; Yellow path indicates loss of stereochemistry.
Storage Protocols & FAQs
Storage Decision Tree
Figure 2: Logic flow for determining storage stringency based on structural safety and stereochemical risk.
Troubleshooting Guide
Q: My chiral azide oil has turned dark brown after 2 weeks at 4°C.
-
Diagnosis: Photochemical or thermal decomposition has initiated a radical chain reaction.
-
Immediate Action: Check for pressure buildup. Do not concentrate further.
-
Root Cause: Likely exposure to light or trace metal contamination (which lowers the decomposition activation energy).
-
Prevention: Store in amber vials wrapped in foil. Ensure all spatulas used were plastic/ceramic, not metal.
Q: The C/N ratio is 2.5. Can I store it neat?
-
Answer: NO.
-
Explanation: Azides with C/N < 3 are shock/thermal sensitive. Storing them neat increases the density of "explosophores," making a detonation event more likely and more devastating.
-
Solution: Store as a <1.0 M solution in a high-boiling, non-halogenated solvent (e.g., Toluene or Ethyl Acetate). Note: Avoid Dichloromethane (DCM) for long-term storage as it can react with azides to form explosive diazidomethane.
Q: My ee% dropped from 99% to 85% after storage in DMF.
-
Diagnosis: Solvent-induced racemization.
-
Mechanism: DMF is polar and slightly basic (often contains dimethylamine impurities). This promotes the formation of the planar enolate intermediate.[4]
-
Solution: Switch to non-polar solvents like Toluene or TBME (Tert-butyl methyl ether) for storage. If you must use a polar solvent, ensure it is strictly neutral and keep the temperature at -20°C or lower.
Validated Experimental Protocols
Protocol A: Thermal Stability Assessment (DSC)
Use this to determine the "Onset Temperature" (
-
Preparation: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard.
-
Sample: Weigh 1–3 mg of the azide into a gold-plated or high-pressure steel crucible. Avoid standard aluminum pans if the azide is acidic or reactive toward Al.
-
Reference: Use an empty crucible of the same type.
-
Run: Heat from 25°C to 300°C at a rate of 5°C/min or 10°C/min.
-
Analysis: Identify the first exothermic event (peak up).
-
Safety Rule: The safe processing/storage temperature is generally
. -
Critical Limit: If
, the compound is thermally unstable at ambient conditions.
-
Protocol B: Stereochemical Integrity Monitoring (Chiral HPLC)
Use this to validate that your storage conditions are not causing racemization.
-
Column Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA/IB) are preferred over coated columns for stability with azides.
-
Mobile Phase: Hexane/IPA (Isopropanol) is standard.
-
Crucial: Avoid basic additives (DEA/TEA) which are common in chiral HPLC but will cause on-column racemization of
-azido esters. Use 0.1% TFA (Trifluoroacetic acid) if the peak shape requires sharpening.
-
-
Sample Prep: Dissolve ~1 mg in 1 mL of Mobile Phase. Inject immediately.
-
Calculation:
Summary of Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius equation: Lower T exponentially slows nitrene formation and enolization. |
| Light | Strict Darkness | Azides absorb UV/Vis light, promoting excitation to singlet nitrenes. |
| State | Solution (<1 M) | Dilution provides a heat sink in case of decomposition, preventing thermal runaway. |
| Solvent | Toluene / TBME | Non-polar solvents suppress the separation of charge required for enolate formation (racemization). |
| Container | Plastic / Teflon | Avoid ground glass joints (friction = detonation risk) and metals (formation of heavy metal azides). |
References
-
Bräse, S., et al. (2005).[5] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5] Angewandte Chemie International Edition. Link
-
Keicher, T., & Löbbecke, S. (2010). "Organic Azides." In Energetic Materials. Link
-
Stanford University EH&S. (2023). "Information on Azide Compounds." Stanford Environmental Health & Safety.[6] Link
-
University of California, Santa Barbara. (2021).[7] "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." Link
-
Gao, J., et al. (2013). "Recent Advances in the Synthesis of Organic Azides." Journal of Organic Chemistry. Link
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Azides and Azide Sources [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
minimizing elimination side products in benzylic azide synthesis
Topic: Minimizing Elimination Side Products
Status: Operational Agent: Senior Application Scientist Case ID: BAS-OPT-2024
Part 1: Core Directive & Mechanistic Overview
The Challenge:
The synthesis of benzylic azides from benzylic halides is a competition between Nucleophilic Substitution (
The Solution Architecture: To minimize elimination, we must manipulate the Solvation Shell and Transition State Energy .
-
Primary Substrates: The
pathway is kinetically dominant. The risk here is not elimination, but rather safety and purification. -
Secondary Substrates: The steric hindrance raises the
activation energy, making the pathway (styrene formation) competitive. Here, we must switch strategies from "naked anion" conditions (NaN3/DMSO) to "activated substrate" conditions (DPPA) or Lewis Acid catalysis to enforce substitution.
Part 2: Critical Safety Alert
⚠️ DANGER: INCOMPATIBLE SOLVENTS NEVER use Dichloromethane (DCM) or Chloroform as reaction solvents or extraction media with Sodium Azide.
Reason: Sodium azide reacts with di- and tri-halomethanes to form Diazidomethane and Triazidomethane .[1] These are highly unstable, high-explosive liquids that can detonate without warning.
Correct Action: Use Ethyl Acetate , Diethyl Ether , or Toluene for extractions.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant styrene formation with my secondary benzylic substrate."
Diagnosis:
You are likely using standard "naked anion" conditions (NaN3 in DMSO or DMF). In secondary systems, the steric bulk hinders the nucleophilic attack, while the basicity of the naked azide ion (poorly solvated in aprotic polar solvents) remains sufficient to abstract the
Corrective Protocol: Switch to the DPPA (Diphenylphosphoryl Azide) method.[2]
-
Why: Instead of creating a carbocation-like transition state (prone to E1/E2), DPPA converts the alcohol directly into a phosphate leaving group in situ, which is then displaced by the azide in an
fashion with inversion of configuration. This "locks" the pathway into substitution.
Alternative:
If you must use a halide, add a Lewis Acid catalyst (e.g.,
Issue 2: "My reaction in DMSO is complete, but I cannot remove the solvent without high heat (which risks decomposition)."
Diagnosis: DMSO has a high boiling point (189°C). Distilling it off risks thermal runaway of the azide product.
Corrective Protocol: Do NOT distill. Use the Aqueous Dilution/Extraction Method :
-
Dilute the reaction mixture with 5 volumes of ice-water.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with saturated
followed by brine (2x) to pull the remaining DMSO into the aqueous phase. -
Pro-Tip: If trace DMSO remains, lyophilization (freeze-drying) is the safest non-thermal removal method.
Issue 3: "I need to scale up, but DMSO/DMF is too expensive and hazardous for waste disposal."
Diagnosis: Homogeneous polar aprotic solvents are non-ideal for kilogram-scale due to workup volumes.
Corrective Protocol: Implement Phase Transfer Catalysis (PTC) .
-
System: Toluene (organic phase) + Water (aqueous phase).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Mechanism: The catalyst shuttles the
ion into the organic layer as a tight ion pair ( ). This limits the concentration of base available for elimination while maintaining high nucleophilicity.
Part 4: Data & Decision Support
Table 1: Solvent & Reagent Selection Matrix
| Substrate Type | Recommended Reagent | Solvent System | Risk of Elimination | Primary Side Product |
| Primary Benzylic | DMSO or DMF | Low | Dimerization (rare) | |
| Secondary Benzylic | DPPA + DBU | Toluene/THF | High (if using NaN3) | Styrene (Alkene) |
| Electron-Rich | Medium | Alcohol (Solvolysis) | ||
| Scale-Up (>50g) | Toluene/Water | Low | Unreacted SM |
Visual Logic: Pathway Decision Tree
Caption: Decision logic for selecting the optimal synthetic pathway based on substrate substitution to avoid elimination side products.
Part 5: Detailed Experimental Protocols
Protocol A: The "Elimination-Proof" DPPA Method (For Secondary Substrates)
Best for: Secondary benzylic alcohols where preservation of stereochemistry (inversion) and avoidance of styrene is critical.
-
Preparation: In a flame-dried flask under Argon, dissolve the secondary benzylic alcohol (1.0 equiv) in anhydrous Toluene (0.5 M).
-
Reagents: Add DPPA (Diphenylphosphoryl azide, 1.2 equiv) via syringe.
-
Activation: Cool to 0°C. Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv).
-
Note: The base (DBU) deprotonates the alcohol, which attacks DPPA. The resulting phosphate intermediate is an excellent leaving group.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with water (2x) and 1M HCl (1x) to remove DBU and phosphate byproducts.
-
Dry over
and concentrate.
-
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large batches of primary benzylic azides where DMSO removal is a bottleneck.
-
Mixture: In a round-bottom flask, combine Benzyl Bromide (1.0 equiv) and Toluene (3 mL per mmol).
-
Aqueous Phase: Dissolve
(1.5 equiv) in Water (1 mL per mmol). Add this to the flask. -
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 equiv).
-
Reaction: Stir vigorously (critical for phase mixing) at 60°C for 4-6 hours.
-
Separation: Separate the layers. The product is in the Toluene layer. The aqueous layer contains the NaBr byproduct.
-
Purification: Wash the Toluene layer with water/brine. Evaporate Toluene to yield pure azide.
Part 6: References
-
Mechanism of SN2/E2 Competition: Bickelhaupt, F. M., et al. "Understanding the SN2 Versus E2 Competition." Chemistry – A European Journal, 2021.
-
DPPA Protocol & Mechanism: Thompson, A. S., et al. "Direct conversion of alcohols to azides using diphenyl phosphorazidate (DPPA)." Journal of Organic Chemistry, 1993.[2]
-
Safety of Azides (DCM Hazard): University of Wisconsin-Madison EHS. "Safe Handling of Sodium Azide."[1][3][4]
-
Green Synthesis & Solvents: BenchChem. "Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide."
-
Copper Catalyzed Site-Selectivity: Stahl, S. S., et al. "Site-Selective Copper-Catalyzed Azidation of Benzylic C–H Bonds."[5] Journal of the American Chemical Society, 2013.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Site-Selective Copper-Catalyzed Azidation of Benzylic C─H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
🔬 Technical Support Hub: Azido-Chlorobenzene Waste Management
The following guide serves as a specialized Technical Support Center for the handling and disposal of Azido-chlorobenzene (and related organic azide) waste.
Status: Operational | Tier: Level 3 (High Hazard) | Topic: Safe Disposal & Deactivation
🚨 Emergency Triage: STOP AND READ
Before proceeding, assess the physical state of your waste. Azido-chlorobenzenes are high-energy materials (C/N ratio ≈ 2.0). They are shock-sensitive and thermally unstable.[1]
| State | Immediate Action |
| Crystallized / Solid | DO NOT TOUCH. Do not attempt to redissolve or scrape. Crystallized organic azides are extremely shock-sensitive. Evacuate the area and contact EHS/Bomb Squad immediately. |
| Pure Liquid (Neat) | HIGH RISK. Do not heat or agitate. Dilute immediately with a compatible solvent (e.g., Dichloromethane is bad due to diazidomethane risk; use Toluene or Ethyl Acetate) to <10% concentration if safe to do so. |
| Dilute Solution (<10%) | Manageable. Proceed to Protocol A (Storage) or Protocol B (Deactivation). |
🛠️ Part 1: Decision Logic & Workflows
The following decision tree outlines the safe handling logic for azido-chlorobenzene waste.
Figure 1: Decision matrix for triage and disposal of azido-chlorobenzene waste. Note the critical stop point for solid waste.
🧪 Part 2: Technical Protocols
Protocol A: Waste Segregation & Pickup (Preferred)
Use this for bulk waste or when chemical deactivation is not feasible.
The Principle: The safest method for disposal is to transfer the risk to professional incinerators without manipulating the chemistry in the lab.
-
Container Selection: Use a polyethylene (HDPE) container. Do not use metal cans (risk of heavy metal azide formation) or ground glass joints (friction hazard).[2]
-
Solvent Compatibility: Ensure the azide is dissolved in a non-halogenated solvent if possible.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - TOXIC / REACTIVE"
-
Constituents: "1-Azido-4-chlorobenzene (Solution), Toluene"
-
Warning: "HIGH ENERGY COMPOUND - DO NOT CONCENTRATE"
-
-
Storage: Store in a secondary container in a cool, dark place (fridge/freezer if available and spark-proof) until pickup.
Protocol B: Chemical Deactivation (Staudinger Reduction)
Use this for quenching reaction mixtures or small amounts of residual azide (<5g).
The Principle: Organic azides are chemically reduced to their corresponding amines (anilines). The amine (chloroaniline) is toxic but not explosive , making it safer for standard waste streams.
Reaction:
Reagents:
Step-by-Step:
-
Preparation: Perform in a fume hood behind a blast shield.
-
Dilution: Ensure the azido-chlorobenzene solution is dilute (<0.5 M).
-
Addition: Add 1.5 equivalents of Triphenylphosphine (
) slowly to the stirring azide solution at room temperature.-
Observation: Nitrogen gas (
) will evolve.[6] This is a sign the reaction is working.
-
-
Incubation: Stir for 2-4 hours.
-
Hydrolysis: Add a small amount of water (approx. 10% volume) to hydrolyze the intermediate phosphazide. Stir for another hour.
-
Verification: Monitor by TLC (Thin Layer Chromatography) to ensure the disappearance of the azide spot.
-
Disposal: The mixture now contains chloroaniline and triphenylphosphine oxide. Label as "Halogenated Organic Waste (Toxic)" and dispose via standard channels.
Why not Nitrous Acid?
Note: You may see protocols using Sodium Nitrite (
📊 Part 3: Data & Compatibility
Stability Assessment: The "Rule of Six" & C/N Ratio
Azido-chlorobenzene (
| Parameter | Value | Status | Implication |
| Formula | - | - | |
| Carbon Count | 6 | Pass | Meets "Rule of Six" (Min 6 carbons per energetic group) [3].[6][8] |
| C/N Ratio | 6 C / 3 N = 2.0 | Fail/Warning | Ratio < 3.0 indicates High Energy/Instability [1, 5]. |
| Conclusion | Borderline Stable | Handle Wet | Never isolate as a dry solid. Keep in solution at all times. |
Material Compatibility Table
| Material | Compatibility | Reason |
| Heavy Metals (Cu, Pb) | ⛔ FATAL | Forms Copper/Lead Azide (Primary Explosives). Check drain traps! [2] |
| Dichloromethane (DCM) | ⛔ DANGEROUS | Forms Diazidomethane (Explosive liquid) [1]. |
| Acids (Strong) | ⚠️ CAUTION | Can protonate trace azide ions to form |
| Ground Glass Joints | ⛔ AVOID | Friction can detonate crystallized azide in the joint. Use Teflon sleeves or plasticware. |
❓ Part 4: Frequently Asked Questions (Troubleshooting)
Q: I found an old vial of azido-chlorobenzene with crystals around the cap. What do I do? A: Do not open it. The crystals are likely pure azide formed by sublimation or evaporation. Friction from unscrewing the cap could detonate them. Place the entire vial gently into a plastic secondary container, label it "POTENTIALLY EXPLOSIVE," and contact your EHS department immediately.
Q: Can I use the rotary evaporator to concentrate my product? A: No. Concentrating azides with a C/N ratio < 3 increases the risk of thermal explosion significantly. If you must remove solvent, never go to dryness. Always leave a "heel" of solvent or co-evaporate with a high-boiling inert solvent (like toluene) to keep it desensitized.
Q: My waste container has a metal cap. Is that okay? A: No. Azide vapors or splashes can react with the metal cap (especially if it contains copper, brass, or lead) to form heavy metal azides, which are shock-sensitive primary explosives. Transfer to a container with a plastic (polypropylene/polyethylene) cap.
Q: I spilled a small amount of solution on the bench. How do I clean it? A:
-
Do not use a metal spatula or paper towels that you let dry out.
-
Cover the spill with an inert absorbent (vermiculite or sand) moistened with water or ethanol.
-
Wipe up using a plastic scoop or composite material.
-
Place all waste in a plastic bag and seal it wet.
-
Clean the surface with a mild soapy solution (pH > 9 is preferred to prevent
formation) [5].
📚 References
-
University of California, Santa Barbara (UCSB). (2021). Standard Operating Procedure: Sodium Azide and Organic Azides.[9] Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Northeastern University EHS. (n.d.). Sodium Azide Fact Sheet. Retrieved from [Link]
-
Stanford University EHS. (n.d.). Information on Azide Compounds. Retrieved from [Link][7]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Technical Comparison Guide: 13C NMR Profiling of 1-[(1S)-1-azidoethyl]-2-chlorobenzene
This guide details the 13C NMR characterization of 1-[(1S)-1-azidoethyl]-2-chlorobenzene , a critical chiral building block. It compares the spectral signature of the target azide against its synthetic precursor (the alcohol) and common byproducts, providing a robust framework for purity assessment in drug development.
Executive Summary
In the synthesis of chiral amines and triazoles, 1-[(1S)-1-azidoethyl]-2-chlorobenzene (Target) is a pivot point. Its quality control relies heavily on 13C NMR to distinguish it from the starting material 1-(2-chlorophenyl)ethanol (Alternative A) and the potential byproduct 1-chloro-1-(2-chlorophenyl)ethane (Alternative B).
This guide provides the definitive spectral shifts required to validate the
Comparative Spectral Data: Target vs. Alternatives
The following table synthesizes experimental data ranges for the target and its primary process impurities. The "Performance" metric here is the Chemical Shift (
| Carbon Position | Target: (S)-Azide ( | Alt A: Alcohol Precursor ( | Alt B: Chloride Byproduct ( | Diagnostic Shift ( |
| Benzylic (C-X) | 57.5 – 59.0 | 66.5 – 67.5 | 54.0 – 56.0 | Azide is ~9 ppm upfield from Alcohol |
| Methyl (-CH3) | 19.0 – 21.5 | 22.5 – 23.5 | 24.0 – 26.0 | Methyl signal shields slightly upon azidation.[1] |
| Ipso (Ar-C1) | 138.0 – 140.0 | 142.5 – 143.5 | 139.0 – 141.0 | Significant shift due to electronic change at benzylic position. |
| Ortho (Ar-C-Cl) | 132.0 – 133.5 | 131.5 – 132.5 | 132.0 – 133.0 | Minimal diagnostic value; overlaps frequently. |
Technical Insight: The most reliable indicator of successful conversion is the Benzylic Carbon . If you observe a peak remaining at ~67 ppm, the reaction is incomplete. If a new peak appears at ~55 ppm, you have likely formed the chloride byproduct (common when using
or high concentrations of HCl).
Experimental Protocol: Synthesis & Characterization
This workflow describes the generation of the target molecule and the subsequent NMR sample preparation to ensure artifact-free spectra.
Step 1: Synthesis via Diphenyl Phosphorazidate (DPPA)
-
Reagents: (R)-1-(2-chlorophenyl)ethanol (1.0 eq), DPPA (1.2 eq), DBU (1.2 eq).
-
Solvent: Toluene (anhydrous).
-
Condition: 0°C to RT, 12 hours.
-
Mechanism: Inversion of configuration (
) converts (R)-alcohol to (S)-azide.
Step 2: NMR Sample Preparation
-
Isolation: Evaporate reaction solvent. Perform short silica plug filtration (Hexane/EtOAc 9:1) to remove phosphate byproducts.
-
Solvent Choice: Dissolve 20-30 mg of oil in 0.6 mL CDCl3 (99.8% D).
-
Note: Avoid Acetone-d6 if possible, as the solvent peaks can obscure the methyl region (~20-30 ppm).
-
-
Acquisition:
-
Frequency: 100 MHz or higher (for 13C).
-
Scans: Minimum 256 scans (azide carbons are non-protonated and relax slowly; benzylic CH relaxes faster).
-
Delay (d1): Set to 2.0 seconds to ensure quantitative integration of the benzylic peak relative to aromatics.
-
Logical Pathway & Assignment Diagram
The following diagram illustrates the chemical transformation and the logic flow for assigning the NMR signals, highlighting the critical decision points for purity analysis.
Caption: Synthesis monitoring workflow identifying critical 13C NMR chemical shift checkpoints for product release.
Differentiation of Enantiomers
Standard 13C NMR in achiral solvents (like CDCl3) cannot distinguish between the (1S) and (1R) enantiomers. To verify the (1S) configuration (crucial for drug efficacy):
-
Chiral Solvating Agents (CSA): Add (R)-(-)-2,2,2-Trifluoroanthrylethanol (TFAE).
-
Observation: The methyl carbons of the (S) and (R) enantiomers will split into two distinct peaks (typically
~0.05 - 0.1 ppm).
-
-
Derivatization: Reduce a small aliquot to the amine and couple with Mosher's Acid Chloride.
-
Observation: 1H/13C NMR of the diastereomers will show distinct shifts for the methyl group.
-
References
-
Spectral Database for Organic Compounds (SDBS). 13C NMR of Benzyl Azide Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Baruah, M., et al. (2012). "A practical one-pot synthesis of azides directly from alcohols." Journal of Chemical Sciences, 124(3), 687–691.[2] Available at: [Link]
- Laufer, R. S., et al. (2002). "Direct Conversion of Alcohols to Azides." Journal of Organic Chemistry, 67, 687.
-
PubChem Compound Summary. 1-(2-chlorophenyl)ethanol (Precursor Data). National Center for Biotechnology Information. Available at: [Link]
Sources
Mastering Chiral Azide Synthesis: Enzymatic Resolution vs. Asymmetric Chemical Catalysis
Chiral azides are highly versatile and strategically vital intermediates in modern organic synthesis and drug development. They serve as direct precursors to enantioenriched amines, triazoles, and complex nitrogen-containing heterocycles[1]. The presence of the α-chiral azide motif is a defining feature in several critical pharmaceuticals, including the anti-HIV therapeutic zidovudine (AZT) and various Hepatitis C virus (HCV) inhibitors[1].
As the demand for stereochemically pure nitrogenous compounds grows, the synthetic community relies on two dominant paradigms to access these molecules: Chemical Asymmetric Synthesis/Resolution and Enzymatic Kinetic Resolution (EKR) . This guide provides an in-depth, objective comparison of these methodologies, exploring their mechanistic causalities, performance metrics, and field-proven experimental protocols.
Mechanistic Paradigms: Chemistry vs. Biology
Chemical Asymmetric Synthesis and Kinetic Resolution
Historically, the chemical synthesis of chiral azides relied on stoichiometric chiral auxiliaries, such as the electrophilic azide transfer to chiral enolates pioneered by Evans[2]. However, modern approaches have shifted toward catalytic kinetic resolution (KR) to access highly substituted, sterically demanding α-tertiary azides[3].
A breakthrough in this space is the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the kinetic resolution of racemic azides. By employing chiral Pyridine-Bisoxazoline (PYBOX) ligands, chemists can selectively react one enantiomer of a racemic azide with an alkyne, leaving the other enantiomer untouched[3]. The Causality of Ligand Design: The incorporation of an electron-withdrawing sulfonyl group at the C4 position of the PYBOX ligand is not arbitrary. This modification decreases the Lewis basicity of the pyridine nitrogen, which subtly increases the electrophilicity of the copper center. This electronic tuning accelerates the alkyne activation and subsequent cycloaddition for the matched enantiomer, effectively outcompeting the non-catalyzed background reaction that would otherwise erode enantioselectivity[3].
Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers an environmentally benign, highly selective alternative, particularly for primary and secondary β-azido alcohols[4]. Lipase-mediated EKR utilizes enzymes like Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase (Lipase PS) to catalyze the enantioselective transesterification or hydrolysis of racemic mixtures. The Causality of Enzymatic Discrimination: The resolution relies on the steric environment of the enzyme's active site (the catalytic triad). During acylation, the enzyme forms a diastereomeric transition state with the racemic substrate. The chiral pocket selectively stabilizes the transition state of the fast-reacting enantiomer (typically the R-enantiomer for CALB), leading to rapid esterification, while the S-enantiomer is sterically hindered and remains unreacted[4]. Furthermore, the integration of these biocatalytic steps with click chemistry has birthed "bio-click" cascades, enabling the seamless, one-pot synthesis of complex chiral triazoles[5].
Visualizing the Resolution Workflows
Workflows for chemical CuAAC and enzymatic lipase-catalyzed kinetic resolution of azides.
Mechanistic pathway of lipase-catalyzed kinetic resolution via acyl-enzyme intermediate.
Objective Performance Comparison
To guide synthetic route design, the following table summarizes the operational and performance metrics of both methodologies based on recent literature[3][4].
| Feature | Chemical Kinetic Resolution (CuAAC) | Enzymatic Kinetic Resolution (Lipase EKR) |
| Catalytic System | Transition metals (Cu, Ni) + Chiral Ligands | Biocatalysts (e.g., CALB, Lipase PS) |
| Optimal Substrates | α-Tertiary azides, sterically hindered scaffolds | Primary and secondary β-azido alcohols |
| Enantioselectivity | High (Selectivity factor s > 50) | Exceptional (Enantiomeric ratio E > 100) |
| Reaction Environment | Organic solvents (DCM, THF), inert atmosphere | Aqueous/organic biphasic, mild temperatures |
| Scalability | Excellent, but requires rigorous metal scavenging | High, enzymes can be immobilized and reused |
| Max Yield (Resolution) | 50% (Unless coupled with Dynamic Kinetic Resolution) | 50% (Unless coupled with in-situ racemization) |
| Environmental Impact | Moderate (Metal toxicity, solvent waste) | Low (Biodegradable catalysts, green solvents) |
Self-Validating Experimental Protocols
Protocol A: Chemical Kinetic Resolution of α-Tertiary Azides via CuAAC
Designed for the resolution of sterically hindered racemic azides using a C4-sulfonyl PYBOX ligand[3].
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve CuI (5 mol%) and the chiral Sulfonyl-PYBOX ligand (6 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes to ensure complete formation of the active chiral copper complex.
-
Substrate Addition: Add the racemic α-tertiary azide (1.0 equiv) to the catalyst solution.
-
Limiting Reagent Addition: Slowly add the terminal alkyne (0.45 equiv). Causality Note: Using a limiting amount of alkyne ensures that the reaction stops before the mismatched enantiomer begins to react, maximizing the enantiomeric excess (ee) of the recovered azide.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the alkyne via TLC.
-
Separation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to separate the enantioenriched unreacted azide from the chiral 1,2,3-triazole product.
-
Self-Validation Checkpoint: Analyze the purified azide and triazole via Chiral HPLC. Calculate the selectivity factor (s). An s-factor > 50 confirms a highly selective kinetic resolution, validating the electronic tuning of the PYBOX ligand.
Protocol B: Enzymatic Kinetic Resolution of β-Azido Alcohols
Designed for the green synthesis of chiral azido alcohols, utilizing irreversible acylation[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the racemic β-azido alcohol (1.0 equiv) in a green organic solvent, such as 2-methyltetrahydrofuran (2-MeTHF) or hexane.
-
Acylation Initiation: Add vinyl acetate (3.0 equiv) as the acyl donor. Causality Note: Vinyl acetate is critical because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse hydrolysis reaction, driving the kinetic resolution to completion.
-
Enzyme Addition: Add immobilized Lipase PS (Pseudomonas cepacia) or CALB (10% w/w relative to the substrate).
-
Incubation: Place the reaction vessel in an orbital shaker at 30 °C and 200 rpm.
-
Termination & Separation: Once 50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the enantioenriched azido acetate (product) from the unreacted azido alcohol via column chromatography.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS to determine exact conversion (c). Use Chiral HPLC to measure the enantiomeric excess of the substrate (ee_s) and product (ee_p). Calculate the enantiomeric ratio (E). An E-value > 20 indicates a practically viable resolution, confirming the active site's steric discrimination.
References
1.[1] Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides. Acta Chimica Sinica. 2.[5] Bio-click chemistry: a bridge between biocatalysis and click chemistry. RSC Advances. 3.[4] Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. 4.[2] Electrophilic azide transfer to chiral enolates. A general approach to the asymmetric synthesis of .alpha.-amino acids. Journal of the American Chemical Society. 5.[3] Sulfonyl–PYBOX Ligands Enable Kinetic Resolution of α‐Tertiary Azides by CuAAC. Journal of the American Chemical Society. 6. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts.
Sources
- 1. Recent Advances in Catalytic Enantioselective Synthesis of α-Chiral Tertiary Azides★ [sioc-journal.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-click chemistry: a bridge between biocatalysis and click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08053A [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorobenzyl Azide Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of constitutional isomers is paramount. Compounds with identical molecular formulas but different arrangements of atoms can exhibit vastly different chemical, biological, and toxicological properties. Chlorobenzyl azides, energetic molecules with applications in synthetic chemistry, are a case in point. The positional isomerism of the chlorine atom on the benzene ring—ortho (2-chloro), meta (3-chloro), and para (4-chloro)—gives rise to subtle yet critical differences in their behavior under analytical conditions. This guide provides an in-depth comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of these three isomers, offering a valuable tool for their differentiation and characterization.
The Rationale Behind Fragmentation Analysis
Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic molecules.[1] The process involves bombarding a molecule with high-energy electrons, typically at 70 eV, which leads to the formation of a molecular ion (M⁺•) and its subsequent fragmentation into a series of smaller, charged ions.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For isomeric compounds, while the molecular ion will be the same, the relative abundances of the fragment ions can differ significantly, providing the basis for their distinction.
The fragmentation of chlorobenzyl azides is primarily dictated by the lability of the azide group, the stability of the resulting benzylic carbocation, and the influence of the chlorine substituent's position on the aromatic ring.
Experimental Protocols: Acquiring High-Quality Mass Spectra
A self-validating and reproducible protocol is essential for obtaining reliable mass spectra. The following outlines a standard gas chromatography-mass spectrometry (GC-MS) methodology for the analysis of chlorobenzyl azide isomers.
Sample Preparation:
-
Prepare a dilute solution of the chlorobenzyl azide isomer (e.g., 100 µg/mL) in a volatile, inert solvent such as dichloromethane or acetonitrile.
-
Ensure the use of high-purity solvents to avoid interference from impurities.
-
For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different mass) should be added to the sample solution.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for separating the isomers.
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200 to cover the molecular ion and all expected fragments.
-
The following diagram illustrates the general workflow for the GC-MS analysis of chlorobenzyl azide isomers.
Caption: Workflow for the GC-MS analysis of chlorobenzyl azide isomers.
Comparative Fragmentation Patterns
The primary fragmentation of benzyl azides involves the loss of a nitrogen molecule (N₂) to form a highly reactive nitrene intermediate, which is often not directly observed.[2][3] This is followed by rearrangement and further fragmentation. The position of the chlorine atom significantly influences the subsequent fragmentation pathways.
A key feature in the mass spectra of all three isomers is the presence of isotopic peaks for any chlorine-containing fragment, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio.
Shared Fragmentation Pathways:
A common initial fragmentation step for all three isomers is the cleavage of the C-N bond to generate the chlorobenzyl cation. This cation can then undergo further fragmentation.
Isomer-Specific Fragmentation:
While sharing some common fragments, the relative intensities of these fragments and the presence of unique ions allow for the differentiation of the ortho, meta, and para isomers. A study on methylbenzyl azides has shown that the isomers can be distinguished by their mass spectra, a principle that extends to the chlorobenzyl azides.[3]
Ortho-Chlorobenzyl Azide:
The proximity of the chloro and azidomethyl groups in the ortho position can lead to unique fragmentation pathways, a phenomenon known as the "ortho effect."[4] This can involve interactions between the two substituents, leading to the formation of characteristic fragment ions that are less prominent or absent in the meta and para isomers. For instance, the elimination of HCl from the molecular ion or a primary fragment ion may be more favorable in the ortho isomer.
Meta- and Para-Chlorobenzyl Azide:
The fragmentation patterns of the meta and para isomers are generally more similar to each other than to the ortho isomer. The primary distinction between the meta and para isomers often lies in the relative abundances of their fragment ions rather than the presence of unique ions.
The following table summarizes the expected key fragment ions for the chlorobenzyl azide isomers based on general fragmentation principles of related compounds. The molecular weight of chlorobenzyl azide (C₇H₆ClN₃) is 167.59 g/mol .
| m/z (35Cl) | m/z (37Cl) | Proposed Fragment | ortho-Isomer | meta-Isomer | para-Isomer |
| 167 | 169 | [M]⁺• | Present | Present | Present |
| 139 | 141 | [M - N₂]⁺• | Present | Present | Present |
| 125 | 127 | [M - N₃]⁺ | Present | Present | Present |
| 90 | - | [C₇H₆]⁺• | Present | Present | Present |
| 89 | - | [C₇H₅]⁺ | Present | Present | Present |
Relative abundances are denoted qualitatively as High, Medium, or Low based on anticipated fragmentation patterns. Actual experimental data would be required for precise quantitative comparison.
Mechanistic Insights into Fragmentation
The following diagrams illustrate the proposed primary fragmentation pathways for the chlorobenzyl azide isomers.
Para-Chlorobenzyl Azide Fragmentation:
Caption: Proposed primary fragmentation pathway for para-chlorobenzyl azide.
Ortho-Chlorobenzyl Azide Fragmentation (Illustrating a Potential Ortho Effect):
Sources
literature comparison of synthetic routes for (S)-1-(2-chlorophenyl)ethyl azide
This guide provides an in-depth technical comparison of synthetic routes for (S)-1-(2-chlorophenyl)ethyl azide , a critical chiral intermediate. It is designed for researchers requiring high enantiomeric purity and scalable protocols.
Executive Summary
The synthesis of (S)-1-(2-chlorophenyl)ethyl azide poses a stereochemical challenge: introducing the energetic azide moiety while establishing or maintaining the (S)-configuration at the benzylic position.
Analysis of current literature identifies Direct Nucleophilic Substitution using Diphenylphosphoryl Azide (DPPA) as the superior methodology. Unlike classical two-step sulfonation routes, this method proceeds via a one-pot activation/displacement mechanism with clean Walden inversion , allowing the use of the accessible (R)-alcohol precursor.
Route Comparison Matrix
| Feature | Route A: DPPA Direct Azidation (Recommended) | Route B: Classical Sulfonation ( | Route C: Diazo Transfer |
| Starting Material | (R)-1-(2-chlorophenyl)ethanol | (R)-1-(2-chlorophenyl)ethanol | (S)-1-(2-chlorophenyl)ethylamine |
| Mechanism | Retention | ||
| Step Count | 1 (from alcohol) | 2 (Mesylation + Azidation) | 1 (from amine) |
| Yield | 80–95% | 60–75% (overall) | 70–90% |
| Safety Profile | Moderate: Avoids isolation of unstable sulfonates; DPPA is toxic but non-explosive. | Low: Requires handling free azide salts ( | High: Uses safe diazo transfer reagents; avoids inversion risks. |
| Scalability | High | Moderate | High (if amine is available) |
Part 1: Strategic Analysis of Synthetic Pathways
The choice of route depends heavily on the availability of the chiral precursor. The (R)-alcohol is frequently more accessible via asymmetric reduction of the corresponding ketone (2'-chloroacetophenone) than the chiral amine.
Pathway Visualization
The following diagram illustrates the stereochemical logic required to access the (S)-azide. Note that the Alcohol Route requires the (R)-enantiomer to achieve the (S)-product via inversion, whereas the Amine Route requires the (S)-enantiomer.
Figure 1: Stereochemical pathways to (S)-1-(2-chlorophenyl)ethyl azide. Red arrow indicates the recommended inversion strategy.
Part 2: Detailed Experimental Protocols
Route A: Direct Azidation via DPPA (Recommended)
This protocol utilizes Diphenylphosphoryl Azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . It is preferred for its operational simplicity and high conservation of enantiomeric excess (ee).
Mechanism:
The reaction proceeds via the formation of an activated phosphate intermediate in situ. The azide anion, generated from DPPA, then displaces the phosphate group in an
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Charge the flask with (R)-1-(2-chlorophenyl)ethanol (1.0 equiv, e.g., 5.0 mmol) and anhydrous Toluene (10 mL, 0.5 M).
-
Activation: Cool the solution to
. Add DPPA (1.2 equiv, 6.0 mmol) dropwise via syringe. -
Base Addition: Add DBU (1.2 equiv, 6.0 mmol) dropwise. Note: Slight exotherm may occur.
-
Reaction: Stir at
for 1 hour, then warm to room temperature ( ) and stir for 12–24 hours. Monitor by TLC (hexane/EtOAc 9:1) for consumption of alcohol.-
Troubleshooting: If conversion is sluggish, heat to
, but monitor carefully for elimination byproducts (styrenes).
-
-
Workup: Dilute with
. Wash sequentially with water ( ), 5% HCl (to remove DBU), and brine. Dry over . -
Purification: Concentrate in vacuo (do not heat >
). Purify via silica gel flash chromatography (Gradient: 100% Hexane 5% EtOAc/Hexane).
Validation Data:
-
Yield: Typically 85–93%.
-
Enantiomeric Excess (ee): >98% (assuming >99% ee starting alcohol).
-
Characterization: IR (
stretch ~2100 cm⁻¹); NMR (Methine proton shifts upfield relative to alcohol).
Route B: Classical Sulfonation ( )
This route is a viable alternative if DPPA is unavailable, but involves isolating the unstable mesylate.
Protocol:
-
Mesylation: React (R)-1-(2-chlorophenyl)ethanol with Methanesulfonyl chloride (MsCl) and Triethylamine (
) in DCM at . Quench and isolate the crude mesylate immediately (do not store). -
Azidation: Dissolve the crude mesylate in DMF. Add Sodium Azide (
) (1.5 equiv). -
Displacement: Heat to
for 4–6 hours. -
Workup: Extract with ether/water. Caution: Avoid halogenated solvents during extraction to prevent formation of explosive di/triazidomethane.[1]
Part 3: Safety & Handling (Critical)[4]
Warning: High Energy Compound
(S)-1-(2-chlorophenyl)ethyl azide (
-
Rule of Thumb: Organic azides with
are considered explosive hazards. -
Mandatory Precautions:
-
Scale Limit: Do not exceed 5-10 mmol scale in a standard research hood without blast shielding.
-
Heat Sensitivity: Never distill this azide to dryness. Concentrate rotary evaporators only to a concentrated oil, not a dry solid.
-
Metal Contact: Use Teflon-coated spatulas. Avoid contact with copper or brass (forms explosive metal azides).
-
Waste: Quench azide waste with 10% ceric ammonium nitrate or appropriate chemical destruction method before disposal.
-
References
-
Thompson, A. S., et al. "Direct Conversion of Activated Alcohols to Azides Using Diphenyl Phosphorazidate.[2][3] A Practical Alternative to Mitsunobu Conditions." Journal of Organic Chemistry, 1993, 58, 5886–5888.[2] Link
-
Laufer, R. S., et al. "Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane." Journal of Organic Chemistry, 2012. (Provides general safety protocols for fluoro/chloro azides). Link
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797–3800. Link
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996. (Source for synthesizing the (R)-alcohol precursor). Link
Sources
1-[(1S)-1-azidoethyl]-2-chlorobenzene proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals who utilize chiral building blocks like 1-[(1S)-1-azidoethyl]-2-chlorobenzene . While its utility in asymmetric synthesis and bioorthogonal chemistry is undeniable, the terminal azide moiety introduces severe operational risks. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement to prevent catastrophic explosive decomposition and toxic gas exposure.
The following guide provides field-proven, self-validating protocols for the safe handling and disposal of this specific compound.
Hazard Assessment & Molecular Causality
To engineer a safe disposal protocol, we must first analyze the molecular stability of the compound using established thermodynamic heuristics. The stability of an organic azide is heavily dictated by its atomic composition, specifically the ratio of carbon and oxygen atoms to nitrogen atoms.
Safety guidelines dictate that the (C+O)/N ratio must be strictly greater than 3 to be considered stable enough for standard handling[1]. Let us evaluate 1-[(1S)-1-azidoethyl]-2-chlorobenzene (Formula: C₈H₈ClN₃):
-
Carbons (C): 8
-
Oxygens (O): 0
-
Nitrogens (N): 3
-
(C+O)/N Ratio: 8 / 3 = 2.67
While the molecule possesses 8 carbons per energetic azide group (satisfying the basic "Rule of Six"), it fails the more rigorous (C+O)/N > 3 thermodynamic threshold[2]. Because 2.67 < 3, this compound retains high energy density and is classified as a shock-sensitive, potentially explosive material [1].
Quantitative Data & Operational Limits
To mitigate the risk of violent decomposition, adhere strictly to the operational limits outlined below:
| Parameter | Quantitative / Operational Limit | Causality / Rationale |
| (C+O)/N Ratio | 2.67 (Violates > 3 safety threshold) | Indicates high energy density; prone to explosive decomposition under thermal or mechanical stress[1]. |
| Max Safe Concentration | < 1.0 M in solution | Prevents auto-acceleration of decomposition; mitigates friction and shock sensitivity[2]. |
| Storage Temperature | ≤ -18 °C (in the dark) | Minimizes thermal degradation and spontaneous nitrogen extrusion[1],[2]. |
| Incompatible Solvents | DCM, Chloroform, Halogenated | Reacts to form highly explosive di- and tri-azidomethanes[1],[2]. |
| Incompatible Materials | Brønsted Acids, Heavy Metals | Forms highly toxic/explosive hydrazoic acid (HN₃) and shock-sensitive metal azides[1],[2]. |
Disposal Plan A: In-Lab Chemical Quenching (Preferred)
Target: Small-scale (< 5g) operational waste and reaction mixtures.
Rather than storing and transporting explosive waste, the safest operational procedure is to chemically neutralize the azide into a stable amine prior to disposal[2]. The Staudinger reduction using triphenylphosphine (PPh₃) is the gold standard for this process[3].
Causality: PPh₃ acts as a mild, chemoselective reducing agent. It attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate rapidly extrudes nitrogen gas (N₂) to form an iminophosphorane, which is then hydrolyzed by water to yield a stable primary amine and triphenylphosphine oxide (PPh₃O)[3],[4]. This completely eradicates the explosive hazard.
Step-by-Step Quenching Protocol
-
Preparation: Conduct all steps inside a certified fume hood behind a portable blast shield[1]. Ensure the azide waste is dissolved in a compatible, non-halogenated solvent (e.g., THF or ethanol) at a concentration strictly below 1 M[2].
-
Cooling: Chill the reaction flask to 0 °C using an ice bath. The initial formation of the phosphazide can be exothermic.
-
Reagent Addition: Slowly add 1.2 to 1.5 molar equivalents of triphenylphosphine (PPh₃) portion-wise to the stirred solution[3].
-
Venting: As the intermediate breaks down, nitrogen gas (N₂) will vigorously evolve. Ensure the flask is properly vented (do NOT seal the system)[3]. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (typically 2–4 hours).
-
Hydrolysis: Add an excess of distilled water to the flask to hydrolyze the iminophosphorane intermediate into 1-(2-chlorophenyl)ethanamine and PPh₃O[4].
-
Self-Validation & Disposal: Confirm the complete consumption of the azide via IR spectroscopy. You must observe the complete disappearance of the characteristic strong azide stretch at ~2100 cm⁻¹ . Once verified, the neutralized mixture is no longer explosive and can be safely disposed of in standard, appropriately labeled organic waste containers.
Staudinger reduction workflow for the safe chemical quenching of organic azide waste.
Disposal Plan B: Direct Hazardous Waste Collection
Target: Bulk quantities, stock solutions, or scenarios where in-lab quenching is not operationally feasible.
If the azide cannot be chemically quenched, the intact compound must be routed through your institution's Environmental Health & Safety (EHS) department as Extremely Hazardous Waste[1].
Step-by-Step Collection Protocol
-
Strict Segregation: Place the waste in a dedicated container designated solely for organic azides[1]. NEVER co-mingle with acidic waste streams (prevents hydrazoic acid formation) or heavy metal waste (prevents metal azide formation)[2].
-
Container Selection: Use only high-density polyethylene (HDPE) or compatible plastic containers. Do NOT use containers with metal components or metal screw caps , as metal-on-metal or metal-on-glass friction can trigger detonation[1],[2].
-
Dilution Maintenance: Keep the azide in solution (e.g., in ethyl acetate or THF) at a concentration strictly below 1 M. Never allow the waste to evaporate to dryness, as pure concentrated azides are highly shock-sensitive[2].
-
Storage: Clearly label the container as "Organic Azide Waste - Explosive Hazard" and store it at or below -18 °C in a dark, spark-proof environment until professional EHS pickup[1],[2].
References
1.[1] UC Santa Barbara Environmental Health & Safety. "Sodium Azide and Organic Azides Safety Guidelines." ucsb.edu. 1 2.[2] University of Pittsburgh Environmental Health and Safety. "Safe Handling of Azides." pitt.edu. 2 3.[3] National Center for Biotechnology Information (PMC). "An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals." nih.gov. 3 4.[4] Chemical Communications (RSC Publishing). "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." rsc.org. 4
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
Personal protective equipment for handling 1-[(1S)-1-azidoethyl]-2-chlorobenzene
Technical Safety & Logistics Brief: Handling 1-[(1S)-1-azidoethyl]-2-chlorobenzene
As an organic azide, 1-[(1S)-1-azidoethyl]-2-chlorobenzene presents significant thermal, kinetic, and toxicological hazards. In drug development and synthetic chemistry, organic azides are highly valued for click chemistry and amine synthesis, but their inherent instability requires rigorous, self-validating safety systems. This guide provides the causal reasoning behind required Personal Protective Equipment (PPE), engineering controls, and operational workflows to ensure absolute safety in a professional laboratory environment.
Hazard Assessment & Causality
Before designing a handling protocol, we must quantitatively assess the stability of the specific azide. The fundamental metric for organic azide stability is the Carbon-to-Nitrogen (C/N) ratio, often referred to in laboratory safety as the "Rule of Six" or the (C+O)/N ratio[1].
For 1-[(1S)-1-azidoethyl]-2-chlorobenzene (Formula: C8H8ClN3):
-
Carbon Atoms (C): 8
-
Nitrogen Atoms (N): 3
-
C/N Ratio: 8 / 3 = 2.67
Causality of Hazard: Organic azides decompose to release nitrogen gas (
Quantitative Safety Parameters
| Parameter | Limit/Requirement | Causal Rationale |
| C/N Ratio | 2.67 | Borderline stability; requires strict adherence to scale limits[1]. |
| Maximum Scale | < 5.0 grams | Limits the potential explosive yield in the event of thermal runaway[1]. |
| Max Concentration | ≤ 1.0 M | Prevents auto-catalytic decomposition in solution[1]. |
| Storage Temperature | ≤ -18 °C | Mitigates baseline thermal degradation; must be stored in the dark[3]. |
Engineering Controls & PPE System
A self-validating safety system assumes that primary controls may fail, requiring secondary and tertiary barriers.
-
Primary Barrier (Engineering Controls): All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible[4]. A portable polycarbonate blast shield must be placed between the operator and the reaction vessel[4].
-
Secondary Barrier (PPE):
-
Body: Flame-resistant (FR) laboratory coat (fully buttoned) and full-length pants[4].
-
Hands: Heavy-duty nitrile gloves. If the procedure involves larger scales or high splash risks, Silver Shield gloves must be worn underneath the nitrile gloves to prevent skin absorption[4].
-
Eyes/Face: ANSI Z87.1-compliant chemical splash goggles are mandatory. A full face shield is required if a blast shield cannot be effectively utilized during a specific manipulation[4].
-
Operational Handling Protocol
The following step-by-step methodology must be strictly adhered to when physically handling 1-[(1S)-1-azidoethyl]-2-chlorobenzene.
Step 1: Equipment Verification and Material Selection
-
Action: Ensure no metal spatulas, metal needles, or metal reaction vessels are used. Use only Teflon, ceramic, or plastic tools.
-
Causality: Azide ions can react with heavy metals to form highly shock-sensitive metal azides (e.g., copper azide, lead azide), which can detonate upon minor friction[3].
Step 2: Solvent Compatibility Check
-
Action: Suspend or dissolve the azide in non-halogenated solvents (e.g., THF, toluene).
-
Causality: Never use chlorinated solvents like dichloromethane (DCM) or chloroform. Azides can react with halogenated solvents to form diazidomethane or triazidomethane, which are highly explosive and volatile[3].
Step 3: Friction and Concentration Avoidance
-
Action: Do not expose the compound to ground-glass joints. Do not concentrate azide-containing mixtures to dryness using rotary evaporation.
-
Causality: The friction from ground-glass joints can provide the activation energy required for explosive decomposition[1]. Concentrating the compound violates the 1.0 M maximum concentration safety threshold[1].
Waste Decontamination & Disposal Plan
Improper disposal of organic azides is a leading cause of laboratory incidents. The disposal plan must prevent the formation of hydrazoic acid (
Step 1: Waste Segregation
-
Action: Create a dedicated, explicitly labeled waste container solely for organic azide waste. Do not use metal containers or metal lids[4].
Step 2: pH Management
-
Action: Ensure the waste stream is maintained at a pH > 9 at all times[4].
-
Causality: Introducing azide waste to acidic environments (Brønsted acids) protonates the azide ion, immediately releasing lethal hydrazoic acid gas[3][4].
Step 3: Environmental Health & Safety (EH&S) Handoff
-
Action: Never pour azide waste down the drain. Laboratory plumbing often contains heavy metals (copper, lead) which will form shock-sensitive explosives inside the pipes[3]. Submit the segregated, basic waste to your institution's EH&S department as "Extremely Hazardous Waste"[4].
Hazard Mitigation Logic
Workflow for organic azide hazard assessment and mitigation.
References
-
Sodium Azide and Organic Azides (Standard Operating Procedure) University of California, Santa Barbara (UCSB) Environmental Health & Safety[Link]
-
Information on Azide Compounds Stanford Environmental Health & Safety[Link]
-
Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides University of California, Santa Barbara (UCSB)[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
